2,3-Difluorobenzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2,3-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-7(11)4-2-1-3-5(9)6(4)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCFERWURRNLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334064 | |
| Record name | 2,3-Difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18355-73-2 | |
| Record name | 2,3-Difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,3-Difluorobenzoyl Chloride for Researchers and Drug Development Professionals
Introduction
2,3-Difluorobenzoyl chloride is a fluorinated aromatic acyl chloride that serves as a critical building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, make it a valuable reagent for the introduction of the 2,3-difluorobenzoyl moiety into various molecular scaffolds. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its relevance to researchers and scientists in drug development.
Core Properties of this compound
The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 18355-73-2 | [1][2][3] |
| Molecular Formula | C₇H₃ClF₂O | [1][3] |
| Molecular Weight | 176.55 g/mol | [3] |
| Appearance | Liquid | [3] |
| Boiling Point | 85-87 °C at 14 mmHg | [3] |
| Density | 1.423 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.5143 | [3] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [3] |
| Purity | Typically ≥97% | [3] |
Synthesis and Reactivity
This compound is most commonly synthesized from 2,3-difluorobenzoic acid. The reaction typically involves the use of a chlorinating agent, with thionyl chloride (SOCl₂) being a prevalent choice.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,3-difluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or another inert solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), add 2,3-difluorobenzoic acid.
-
Add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents).
-
Add a catalytic amount of anhydrous DMF (a few drops).
-
The reaction mixture is gently refluxed. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. Co-evaporation with an inert solvent like toluene can aid in the complete removal of residual thionyl chloride.
-
The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.
Applications in Drug Development
The primary utility of this compound in drug development lies in its role as a precursor for the synthesis of more complex molecules with potential biological activity. A notable application is in the preparation of N-substituted benzamides, particularly those incorporating a benzothiazole moiety.[3]
Experimental Protocol: Synthesis of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide
This protocol describes the acylation of a substituted aminobenzothiazole with this compound.
Materials:
-
2-amino-6-chloro-5-fluorobenzothiazole
-
This compound
-
Anhydrous pyridine (or another suitable base like triethylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
Dissolve 2-amino-6-chloro-5-fluorobenzothiazole in an anhydrous aprotic solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base, such as anhydrous pyridine, to the solution. This will act as a nucleophilic catalyst and an acid scavenger.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of this compound in the same anhydrous solvent to the cooled reaction mixture.
-
Allow the reaction to stir at a low temperature and then gradually warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride, and finally with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide.
Biological Significance of Derivatives
While this compound itself is a reactive intermediate, its derivatives, particularly those containing the benzothiazole scaffold, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial (antibacterial and antifungal), anti-inflammatory, and antitumor properties.[4][5][6] The incorporation of the difluorobenzoyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.
Visualizing Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the synthetic pathway from 2,3-difluorobenzoic acid to the biologically relevant benzothiazole derivative.
Caption: Synthetic workflow for this compound and its application.
Potential Biological Activities of Benzothiazole Derivatives
This diagram illustrates the potential therapeutic applications stemming from the benzothiazole scaffold, which can be synthesized using this compound.
Caption: Biological activities of benzothiazole derivatives in drug discovery.
Safety and Handling
This compound is a corrosive substance that reacts with water and is a lachrymator.[3][4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Storage should be in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P310: Immediately call a POISON CENTER or doctor/physician.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [xieshichem.com]
- 3. This compound 97 18355-73-2 [sigmaaldrich.com]
- 4. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Safety Data for 2,3-Difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 2,3-Difluorobenzoyl chloride (CAS No: 18355-73-2). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound. This document is intended to be a critical resource for laboratory personnel and anyone involved in the handling and use of this compound in a professional capacity.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling. The following table summarizes its GHS classification and associated hazard statements.
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Exclamation mark | Danger | H335: May cause respiratory irritation.[1][2] |
Precautionary Statements: A comprehensive list of precautionary statements is provided in the SDS. Key statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C₇H₃ClF₂O[1] |
| Molecular Weight | 176.55 g/mol [1] |
| Appearance | Clear, colorless liquid[2] |
| Boiling Point | 85-87 °C at 14 mmHg[1][2] |
| Density | 1.423 g/mL at 25 °C[1][2] |
| Refractive Index (n20/D) | 1.5143[1][2] |
| Flash Point | 91 °C (195.8 °F) - closed cup[1] |
| Sensitivity | Moisture Sensitive[2][3] |
Handling, Storage, and Experimental Protocols
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Handling:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1] A type ABEK (EN14387) respirator filter is also recommended.[1]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe vapors or mist.[3]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from incompatible materials such as water, strong bases, and alcohols.[3]
-
The substance is classified under Storage Class 8A, indicating combustible corrosive hazardous materials.[1]
Experimental Protocol for Safe Handling:
A generalized protocol for handling acyl chlorides like this compound in a research setting is as follows:
-
Preparation: Before starting work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. Have appropriate quenching agents and spill kits accessible.
-
Dispensing: Carefully measure the required amount of this compound in the fume hood. Use glass or other compatible materials for transfer.
-
Reaction: Add the this compound to the reaction mixture slowly and in a controlled manner, especially when reacting with nucleophiles, as the reaction can be exothermic.
-
Work-up: Quench any unreacted this compound carefully with a suitable reagent (e.g., a solution of sodium bicarbonate or other weak base) under controlled conditions to avoid vigorous reactions.
-
Decontamination and Waste Disposal: Decontaminate all glassware and equipment that came into contact with the chemical. Dispose of waste in a designated, properly labeled hazardous waste container according to institutional and local regulations.[3]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure. The following diagram illustrates the recommended first aid procedures for different routes of exposure.
Caption: First aid procedures for this compound exposure.
Safe Handling Workflow
The following workflow diagram outlines the critical steps for safely handling this compound from receipt to disposal. Adherence to this workflow is essential for minimizing exposure and ensuring laboratory safety.
Caption: Workflow for the safe handling of this compound.
This guide is intended to supplement, not replace, the official Safety Data Sheet provided by the manufacturer. Always refer to the original SDS for the most current and detailed information. Researchers, scientists, and drug development professionals are encouraged to use this document as a reference to reinforce safe laboratory practices when working with this compound.
References
physical and chemical properties of 2,3-Difluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Difluorobenzoyl chloride is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its utility as a versatile chemical building block stems from the presence of the reactive acyl chloride group and the unique electronic properties conferred by the difluoro-substituted phenyl ring. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.
Physicochemical Properties
This compound is a liquid at room temperature. Its key physical and chemical data are summarized in the table below, providing a foundational understanding of its characteristics for experimental design and handling.
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClF₂O | |
| Molecular Weight | 176.55 g/mol | |
| CAS Number | 18355-73-2 | |
| Appearance | Liquid | |
| Boiling Point | 85-87 °C at 14 mmHg | |
| Density | 1.423 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5143 | |
| Flash Point | 91 °C (195.8 °F) - closed cup |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the chlorination of 2,3-difluorobenzoic acid. This is a standard transformation in organic chemistry, often employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
General Experimental Protocol: Synthesis via Thionyl Chloride
This protocol describes a general method for the preparation of this compound from its corresponding carboxylic acid.
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2,3-difluorobenzoic acid. The setup should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: An excess of thionyl chloride (typically 2-5 equivalents) is added to the flask, often with a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintained at this temperature for several hours (typically 2-4 hours), or until the evolution of HCl and SO₂ gas ceases. The progress can be monitored by the disappearance of the solid benzoic acid.
-
Workup and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting crude this compound is then purified by fractional distillation under vacuum to yield the final product.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Applications in Drug Development
The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution with a wide variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reactivity makes it an invaluable intermediate in organic synthesis.
In the context of drug development, the 2,3-difluorobenzoyl moiety is incorporated into larger molecules to modulate their biological activity, metabolic stability, and pharmacokinetic properties. The fluorine atoms can alter the acidity of nearby protons, participate in hydrogen bonding, and block metabolic oxidation, making this a desirable structural motif.
A notable application is its use in the preparation of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide, highlighting its role as a key building block for complex heterocyclic structures with potential biological activity.
Caption: Common nucleophilic substitution reactions.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Classifications: It is classified as Skin Corrosion/Irritation Category 1B and causes severe skin burns and eye damage. It may also cause respiratory irritation (STOT SE 3).
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).
-
Precautionary Statements: Standard precautions for corrosive materials should be followed, including avoiding inhalation of vapors and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Appropriate PPE includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. A respirator may be necessary depending on the scale of the experiment.
-
Incompatibilities: It is incompatible with strong oxidizing agents.[1] As an acyl chloride, it will react exothermically with water and other protic nucleophiles.
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[1] It should be stored in a corrosives area.[1]
References
A Technical Guide to 2,3-Difluorobenzoyl Chloride: Structure, Properties, and Synthesis
For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical reagents is paramount. 2,3-Difluorobenzoyl chloride (C₇H₃ClF₂O) is a significant building block in organic synthesis, valued for its utility in introducing the 2,3-difluorobenzoyl moiety into molecules. This guide provides an in-depth overview of its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis.
Molecular Structure and Identification
This compound is a derivative of benzoic acid with two fluorine atoms at the 2 and 3 positions of the benzene ring and a chloride atom attached to the carbonyl carbon.
The structural details can be represented in various chemical notation formats:
These identifiers are crucial for unambiguous database searching and computational modeling.
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.
| Property | Value | Reference |
| Molecular Weight | 176.55 g/mol | [1][2] |
| CAS Number | 18355-73-2 | [1][3][4] |
| Appearance | Liquid | [1][2] |
| Density | 1.423 g/mL at 25 °C | [1][2] |
| Boiling Point | 85-87 °C at 14 mmHg | [1][2] |
| Refractive Index | n20/D 1.5143 | [1][2] |
| Flash Point | 91 °C (closed cup) | [1][2] |
Synthesis of this compound
A prevalent and efficient method for the preparation of this compound is the reaction of 2,3-difluorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction effectively converts the carboxylic acid into the more reactive acyl chloride.
Experimental Protocol: Synthesis from 2,3-Difluorobenzoic Acid
This protocol outlines the general procedure for the synthesis of this compound using thionyl chloride.
Materials:
-
2,3-Difluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
An inert solvent (e.g., toluene) is optional
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluorobenzoic acid.
-
Addition of Thionyl Chloride: Cautiously add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. This step should be performed in a well-ventilated fume hood as the reaction releases toxic gases (SO₂ and HCl).
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 2-4 hours.[5] The progress of the reaction can be monitored by observing the cessation of gas evolution.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under reduced pressure.[6]
-
Purification: The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.
Chemical Reactivity and Applications
This compound is a versatile reagent in organic synthesis, primarily used as an acylating agent. A notable application is in the synthesis of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide.[1][2]
This reaction highlights the role of this compound in the formation of amide bonds, a fundamental transformation in the synthesis of pharmaceuticals and other complex organic molecules. The reactivity of the acyl chloride functional group allows for efficient coupling with nucleophiles such as amines.
References
- 1. This compound 97 18355-73-2 [sigmaaldrich.com]
- 2. 2,3-二氟苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [xieshichem.com]
- 4. aobchem.com [aobchem.com]
- 5. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
spectroscopic data of 2,3-Difluorobenzoyl chloride (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 2,3-Difluorobenzoyl Chloride
This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 18355-73-2), tailored for researchers, scientists, and professionals in drug development. The document details experimental protocols and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format.
Molecular Structure and Properties:
-
Chemical Formula: C₇H₃ClF₂O[1]
-
Molecular Weight: 176.55 g/mol [1]
-
Appearance: Liquid[1]
-
Boiling Point: 85-87 °C at 14 mmHg[1]
-
Density: 1.423 g/mL at 25 °C[1]
Mass Spectrometry (MS)
The mass spectrum of this compound was obtained via electron ionization (EI), a hard ionization technique that provides detailed structural information through fragmentation.[2] The high-energy electron beam typically causes the molecule to lose an electron, forming a molecular ion (M⁺•), which then undergoes fragmentation.[2][3]
Table 1: Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Relative Intensity | Notes |
| 176/178 | [C₇H₃ClF₂O]⁺• | Moderate | Molecular ion peak (M⁺•) and its ³⁷Cl isotope. |
| 141 | [C₇H₃F₂O]⁺ | High | Loss of a chlorine radical (•Cl) from the molecular ion. This is a common fragmentation for acyl chlorides. |
| 113 | [C₆H₃F₂]⁺ | Moderate | Subsequent loss of carbon monoxide (CO) from the [M-Cl]⁺ fragment. |
| 93 | [C₅H₂F]⁺ | Low | Further fragmentation of the difluorophenyl cation. |
Data interpreted from the NIST WebBook mass spectrum for this compound.[4]
Infrared (IR) Spectroscopy
The infrared spectrum reveals key functional groups present in the molecule. For an acyl chloride, the most prominent feature is the very strong carbonyl (C=O) stretching vibration, which appears at a higher frequency compared to other carbonyl compounds.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| ~1800 | C=O Stretch (Acyl Chloride) | Strong, Sharp |
| ~1600 - 1450 | Aromatic C=C Stretch | Medium |
| ~1300 - 1100 | C-F Stretch | Strong |
| ~800 - 600 | C-Cl Stretch | Medium |
Expected values based on typical ranges for the respective functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for this compound are not widely published, the following tables outline the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) based on its chemical structure and data from analogous compounds.
Table 3: Predicted ¹H NMR Data (in CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling |
| H-4 | ~7.3 - 7.5 | ddd (doublet of doublet of doublets) | H-H, H-F coupling |
| H-5 | ~7.2 - 7.4 | ddd (doublet of doublet of doublets) | H-H, H-F coupling |
| H-6 | ~7.8 - 8.0 | ddd (doublet of doublet of doublets) | H-H, H-F coupling |
Table 4: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) |
| C=O | ~165 - 170 | s (singlet) |
| C-1 | ~125 - 130 | d (doublet) |
| C-2 | ~150 - 155 | d (doublet) |
| C-3 | ~150 - 155 | d (doublet) |
| C-4 | ~120 - 125 | d (doublet) |
| C-5 | ~125 - 130 | s (singlet) |
| C-6 | ~130 - 135 | d (doublet) |
Note: The carbonyl carbon of acyl chlorides typically resonates in the 160-180 ppm range.[5]
Table 5: Predicted ¹⁹F NMR Data (referenced to CFCl₃)
| Fluorine | Predicted δ (ppm) | Multiplicity |
| F-2 | -130 to -150 | d (doublet) |
| F-3 | -130 to -150 | d (doublet) |
Note: The chemical shift range for aromatic fluorides is broad but typically falls within this region.[6][7]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition: Record the ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).[8] For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹⁹F NMR, use an appropriate reference standard like CFCl₃.[8]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
This analysis can be performed using either the neat liquid transmission method or the Attenuated Total Reflectance (ATR) method.
-
A) Transmission Method (Neat Liquid):
-
Sample Preparation: Place one to two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).[9]
-
Place a second salt plate on top to create a thin, uniform liquid film.
-
Mount the plates in the spectrometer's sample holder.
-
Data Acquisition: Record a background spectrum of the empty instrument. Then, record the sample spectrum over a typical range of 4000-400 cm⁻¹.[10] The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Cleaning: After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., isopropanol) and store them in a desiccator.[9]
-
-
B) Attenuated Total Reflectance (ATR) Method:
-
Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean.[10]
-
Background Scan: Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a single drop of this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum. The ATR method is often faster as it requires minimal sample preparation and cleanup.[11]
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer. For a volatile liquid, this can be done via direct insertion or, more commonly, through a gas chromatograph (GC-MS) for sample purification and introduction.[2] The sample is heated to ensure it is in the gas phase.[12]
-
Ionization: In the ion source, the vaporized sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[3] This causes ionization and extensive, reproducible fragmentation.[2]
-
Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[13]
-
Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound.
References
- 1. This compound 97 18355-73-2 [sigmaaldrich.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. This compound [webbook.nist.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. jascoinc.com [jascoinc.com]
- 12. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 13. rroij.com [rroij.com]
An In-depth Technical Guide to the Synthesis and Reactivity of 2,3-Difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical reactivity of 2,3-difluorobenzoyl chloride. This fluorinated building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, which can influence molecular conformation, metabolic stability, and binding affinity of target compounds.[1] This document details common synthetic routes, key reactions, and includes experimental protocols and quantitative data to support laboratory applications.
Core Properties of this compound
This compound is a reactive acyl chloride that serves as a versatile intermediate for introducing the 2,3-difluorobenzoyl moiety into a range of molecules. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 18355-73-2 | [2] |
| Molecular Formula | C₇H₃ClF₂O | [2] |
| Molecular Weight | 176.55 g/mol | [2] |
| Appearance | Liquid | [2] |
| Boiling Point | 85-87 °C at 14 mmHg | [2] |
| Density | 1.423 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.5143 | [2] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [2] |
| Assay | 97% | [2] |
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is through the chlorination of its corresponding carboxylic acid, 2,3-difluorobenzoic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is common due to its efficiency and the formation of gaseous byproducts (SO₂ and HCl) which are easily removed from the reaction mixture.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis from 2,3-Difluorobenzoic Acid
The following is a representative protocol for the synthesis of this compound.
Materials:
-
2,3-Difluorobenzoic Acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or other inert solvent)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap for acidic gases, add 2,3-difluorobenzoic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents).
-
Add a catalytic amount of anhydrous DMF (e.g., a few drops).
-
The reaction mixture is heated to reflux (the temperature will depend on the boiling point of the thionyl chloride and any co-solvent used) and stirred. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete (typically 1-3 hours), the excess thionyl chloride is removed by distillation, often under reduced pressure.
-
The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.
Reactivity of this compound
As a typical acyl chloride, this compound is a highly reactive electrophile at the carbonyl carbon. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring further enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[3]
Caption: Key reactions of this compound.
Amide Formation
This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction is often carried out in the presence of a base (e.g., pyridine, triethylamine, or an excess of the amine reactant) to neutralize the HCl byproduct. A notable application is its use in the preparation of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide.[2]
General Experimental Protocol for Amide Synthesis:
-
Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a base (e.g., triethylamine, 1.1-1.5 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically washed with dilute acid, dilute base, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the crude amide, which can be further purified by recrystallization or chromatography.
Ester Formation
The reaction of this compound with alcohols, in the presence of a base like pyridine, yields the corresponding esters. This reaction is a standard method for ester synthesis from acyl chlorides.
General Experimental Protocol for Ester Synthesis:
-
Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane) with a base (e.g., pyridine).
-
Cool the mixture in an ice bath.
-
Add this compound dropwise.
-
Stir the reaction at room temperature until completion.
-
Work-up involves washing with aqueous acid and brine, drying the organic layer, and removing the solvent. The product is then purified.
Friedel-Crafts Acylation
This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2,3-difluorobenzoyl group onto an aromatic ring, forming an aryl ketone.[4] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4] The reaction proceeds through the formation of an acylium ion, which then undergoes electrophilic aromatic substitution.[5]
General Experimental Protocol for Friedel-Crafts Acylation:
-
The aromatic substrate is dissolved in a suitable inert solvent (e.g., carbon disulfide, nitrobenzene).
-
The Lewis acid catalyst (e.g., AlCl₃) is added, often portion-wise, at a low temperature.
-
This compound is then added slowly to the cooled mixture.
-
The reaction is stirred, often with gradual warming to room temperature or gentle heating, until completion.
-
The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated HCl.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by chromatography or recrystallization.
Reaction with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), react with this compound.[6] The reaction with Grignard reagents typically proceeds with the addition of two equivalents of the reagent to form a tertiary alcohol after an aqueous workup.[7] To isolate the ketone product, less reactive organometallic reagents like organocuprates (Gilman reagents, R₂CuLi) are used, which add only once.[7][8]
General Considerations for Reactions with Organometallic Reagents:
-
These reactions must be carried out under strictly anhydrous and inert conditions (e.g., under nitrogen or argon atmosphere) as organometallic reagents are highly reactive towards water and oxygen.
-
The reaction is typically performed at low temperatures (e.g., -78 °C) to control the reactivity.
-
The workup usually involves quenching with a saturated aqueous solution of ammonium chloride.
Safety Information
This compound is a corrosive and moisture-sensitive compound.[1] It causes severe skin burns and eye damage and may cause respiratory irritation.[2] It should be handled in a fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1][2]
This guide provides a foundational understanding of the synthesis and reactivity of this compound. For specific applications, it is recommended to consult the primary literature for detailed, substrate-specific experimental conditions and safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound 97 18355-73-2 [sigmaaldrich.com]
- 3. This compound | 18355-73-2 | Benchchem [benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to the Electrophilicity of 2,3-Difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity of 2,3-difluorobenzoyl chloride, a key building block in medicinal chemistry and materials science. While direct quantitative kinetic data for this specific molecule is not extensively available in the public domain, this guide synthesizes information from analogous substituted benzoyl chlorides, computational studies, and established mechanistic principles to provide a robust understanding of its reactivity. This document details the electronic and steric factors governing its electrophilicity, offers detailed experimental protocols for its characterization, and presents logical frameworks for predicting its behavior in nucleophilic substitution reactions.
Introduction
This compound is a valuable reagent in organic synthesis, utilized in the preparation of a variety of compounds, including pharmaceuticals and agrochemicals. Its reactivity is centered at the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The presence of two fluorine atoms on the aromatic ring significantly modulates the electrophilicity of the carbonyl group through a combination of inductive and steric effects. Understanding these influences is critical for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways.
Theoretical Framework: Factors Influencing Electrophilicity
The electrophilicity of this compound is primarily governed by the interplay of the following factors:
-
Inductive Effects: Fluorine is the most electronegative element, and its presence on the benzene ring exerts a strong electron-withdrawing inductive effect (-I). This effect withdraws electron density from the carbonyl carbon, increasing its partial positive charge and thus enhancing its electrophilicity. The two fluorine atoms in the 2 and 3 positions work in concert to amplify this effect.
-
Resonance Effects: While fluorine possesses lone pairs that can participate in resonance (+R effect), its high electronegativity makes it a poor π-donor. In the case of benzoyl chlorides, the electron-withdrawing nature of the carbonyl group further diminishes the impact of any resonance donation from the fluorine atoms.
-
Steric Effects: The fluorine atom at the ortho (2-) position introduces steric hindrance around the carbonyl group. This can impede the approach of bulky nucleophiles, potentially slowing down the reaction rate compared to an unhindered acyl chloride. This "ortho-effect" is a well-documented phenomenon that can lead to deviations from predictions based solely on electronic effects. Computational studies on ortho-substituted benzoyl chlorides have shown that they are often twisted out of the plane of the benzene ring, which can affect conjugation and reactivity.
Quantitative Data and Comparative Analysis
Direct kinetic data for the reactions of this compound are scarce in the literature. However, we can infer its reactivity by examining data for related compounds.
Table 1: Hammett Substituent Constants for Relevant Substituents
| Substituent | σ_meta | σ_para |
| H | 0.00 | 0.00 |
| F | 0.34 | 0.06 |
| Cl | 0.37 | 0.23 |
| NO₂ | 0.71 | 0.78 |
Data sourced from established Hammett constant tables.
The Hammett equation (log(k/k₀) = σρ) provides a linear free-energy relationship for meta- and para-substituted benzene derivatives. While not directly applicable to ortho-substituents due to steric effects, the positive σ values for fluorine indicate its electron-withdrawing nature, which is expected to increase the reaction rate (a positive ρ value is typical for nucleophilic attack on benzoyl chlorides). Based on the σ_meta value of fluorine (0.34), the electronic effect of the 3-fluoro substituent is expected to significantly enhance the electrophilicity of the carbonyl carbon. The 2-fluoro substituent will also contribute a strong inductive effect, though its quantitative impact is more difficult to predict with simple models.
To provide a semi-quantitative comparison, the reactivity of this compound is expected to be greater than that of benzoyl chloride due to the strong inductive effects of the two fluorine atoms. However, its reactivity with sterically demanding nucleophiles may be attenuated by the ortho-fluoro substituent.
Experimental Protocols for Determining Electrophilicity
To quantitatively assess the electrophilicity of this compound, the following experimental protocols can be employed.
Hydrolysis Kinetics via Titration
This method measures the rate of reaction with water by titrating the liberated hydrochloric acid.
Materials:
-
This compound
-
Acetone (or other suitable solvent, e.g., dioxane)
-
Deionized water
-
Standardized sodium hydroxide solution (e.g., 0.05 M)
-
Phenolphthalein indicator
-
Thermostatted water bath
-
Stopwatch
-
Pipettes and burette
Procedure:
-
Prepare a stock solution of this compound in anhydrous acetone.
-
In a series of flasks, prepare reaction mixtures with a known concentration of the acyl chloride in aqueous acetone (e.g., 90:10 acetone:water).
-
Place the flasks in a thermostatted water bath to maintain a constant temperature (e.g., 25 °C).
-
At timed intervals, withdraw an aliquot from each reaction flask and quench the reaction by adding it to a flask containing ice-cold acetone.
-
Immediately titrate the liberated HCl with the standardized NaOH solution using phenolphthalein as an indicator.
-
The concentration of HCl at each time point is used to calculate the rate constant for the hydrolysis reaction, typically assuming pseudo-first-order kinetics if water is in large excess.
Competitive Amidation with HPLC Analysis
This protocol determines the relative reactivity of this compound compared to a reference acyl chloride (e.g., benzoyl chloride).
Materials:
-
This compound
-
Benzoyl chloride (or other reference acyl chloride)
-
A primary or secondary amine (e.g., aniline or benzylamine)
-
Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)
-
A non-nucleophilic base (e.g., triethylamine)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical standards of the expected amide products
Procedure:
-
Prepare equimolar stock solutions of this compound and the reference acyl chloride in the chosen anhydrous solvent.
-
In a reaction vial, combine the two acyl chloride solutions.
-
Add a sub-stoichiometric amount of the amine (e.g., 0.5 equivalents relative to the total acyl chloride concentration) and the base.
-
Allow the reaction to proceed to completion at a controlled temperature.
-
Quench the reaction with a small amount of water or methanol.
-
Analyze the product mixture by HPLC to determine the relative amounts of the two amide products formed.
-
The ratio of the products provides a measure of the relative reactivity of the two acyl chlorides. A detailed HPLC method for the analysis of acyl chloride derivatives is available.[1][2][3]
Logical and Mechanistic Diagrams
The following diagrams illustrate the key concepts related to the electrophilicity and reactions of this compound.
Caption: Nucleophilic acyl substitution mechanism.
Caption: Influence of inductive effects on electrophilicity.
Caption: General workflow for kinetic analysis.
Conclusion
The electrophilicity of this compound is significantly enhanced by the strong inductive electron-withdrawing effects of the two fluorine substituents. While the ortho-fluoro group may introduce some steric hindrance, the electronic activation is expected to be the dominant factor in many reactions. For researchers and drug development professionals, this heightened reactivity makes this compound a potent acylating agent. However, careful consideration of steric factors is necessary when selecting nucleophiles and reaction conditions. The experimental protocols provided in this guide offer a framework for quantitatively assessing its reactivity and enabling its effective use in synthesis.
References
The Versatility of 2,3-Difluorobenzoyl Chloride in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluorobenzoyl chloride, a halogenated aromatic acyl chloride, is emerging as a valuable building block in various fields of chemical research, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of two fluorine atoms on the benzene ring significantly influences the molecule's reactivity and the physicochemical properties of its derivatives. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role in the synthesis of bioactive molecules, supported by experimental methodologies and quantitative data.
Core Applications in Research
The primary application of this compound in research lies in its use as a precursor for the synthesis of a variety of organic compounds. Its reactive acyl chloride group readily participates in acylation reactions with a wide range of nucleophiles, including amines, alcohols, and aromatic compounds, to introduce the 2,3-difluorobenzoyl moiety. This functional group can impart unique properties to the final molecule, such as increased metabolic stability, enhanced binding affinity to biological targets, and altered electronic characteristics.
Pharmaceutical Research
While direct applications of this compound in marketed drugs are not yet prevalent, its structural motif is of significant interest in medicinal chemistry. Research into analogous compounds, particularly those with different fluorine substitution patterns, suggests promising avenues for the development of new therapeutic agents.
One specific application that has been identified is the use of this compound in the preparation of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide .[1] Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The incorporation of the 2,3-difluorobenzoyl group into the benzothiazole scaffold is a strategy to potentially enhance these activities.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 18355-73-2 |
| Molecular Formula | C₇H₃ClF₂O |
| Molecular Weight | 176.55 g/mol |
| Appearance | Liquid |
| Boiling Point | 85-87 °C/14 mmHg |
| Density | 1.423 g/mL at 25 °C |
| Refractive Index | n20/D 1.5143 |
Agrochemical Research
Analogous to its potential in pharmaceuticals, this compound is a candidate for the synthesis of novel agrochemicals. Difluorobenzoyl urea derivatives, for instance, are a known class of insecticides. While specific examples utilizing the 2,3-difluoro substitution are not extensively documented in publicly available literature, the general structure is associated with herbicidal and insecticidal activity. For example, compounds containing a 2,4-difluorobenzoylthiourea structure have shown good herbicidal activity.
Experimental Protocols
A fundamental reaction involving this compound is the acylation of amines to form amides. The following is a general experimental protocol for the synthesis of N-substituted-2,3-difluorobenzamides.
Synthesis of N-(Aryl)-2,3-difluorobenzamide (General Procedure)
-
Dissolution of Amine: In a round-bottom flask, dissolve the desired aryl amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., pyridine, dichloromethane, or tetrahydrofuran).
-
Addition of Acyl Chloride: Cool the solution in an ice bath (0 °C). To this stirred solution, add this compound (1.0-1.2 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Potential Signaling Pathways and Experimental Workflows
Given the structural similarity of 2,3-difluorobenzamide derivatives to known bioactive molecules, a potential area of investigation for their mechanism of action is the inhibition of bacterial cell division.
FtsZ Inhibition Pathway
Derivatives of 2,6-difluorobenzamide are known to act as inhibitors of the bacterial protein FtsZ.[2][3][4] FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of cell division in most bacteria. Inhibition of FtsZ polymerization or function disrupts cell division, leading to bacterial cell death. It is plausible that N-substituted-2,3-difluorobenzamides could also target this pathway.
Below is a conceptual workflow for investigating the potential of a novel 2,3-difluorobenzamide derivative as an FtsZ inhibitor.
This workflow outlines the logical progression from synthesizing a new compound to confirming its mechanism of action as an FtsZ inhibitor.
The following diagram illustrates the simplified signaling pathway of FtsZ-mediated bacterial cell division and the potential point of inhibition by a 2,3-difluorobenzamide derivative.
Conclusion
This compound represents a versatile and promising reagent for the synthesis of novel bioactive compounds. While its full potential is still being explored, the structural analogy of its derivatives to known pharmaceuticals and agrochemicals suggests a bright future for its application in research and development. Further investigation into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully elucidate the structure-activity relationships and unlock the therapeutic and commercial potential of this valuable chemical intermediate.
References
- 1. This compound 97 18355-73-2 [sigmaaldrich.com]
- 2. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Amides using 2,3-Difluorobenzoyl Chloride and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of amides is a cornerstone of modern organic and medicinal chemistry, with the amide bond being a prevalent functional group in a vast array of pharmaceuticals and biologically active compounds.[1][2] The use of fluorinated building blocks, such as 2,3-Difluorobenzoyl chloride, offers a powerful strategy to modulate the physicochemical and pharmacological properties of target molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability, making the resulting 2,3-difluorobenzamide derivatives attractive scaffolds in drug discovery.[3][4]
These application notes provide detailed protocols for the synthesis of N-substituted-2,3-difluorobenzamides from this compound and various primary amines. The described methods are based on the robust and widely applicable Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[5]
General Reaction Scheme
The reaction proceeds via a nucleophilic acyl substitution where the primary amine attacks the electrophilic carbonyl carbon of this compound. The reaction is typically carried out in an aprotic solvent and requires a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction for the synthesis of N-substituted-2,3-difluorobenzamides.
Applications in Drug Development
The 2,3-difluorobenzamide moiety has been identified as a key pharmacophore in the development of novel therapeutics. For instance, derivatives of 2,3-difluorobenzamide have been investigated as potent and brain-penetrant negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5).[6] This receptor is a target for the treatment of various neurological and psychiatric disorders. The fluorine substitution pattern can significantly influence the potency and pharmacokinetic properties of these modulators.
Furthermore, other fluorinated benzamides, such as 2,6-difluorobenzamide derivatives, have been designed as inhibitors of the bacterial cell division protein FtsZ, highlighting the potential of this class of compounds in the development of new antibacterial agents.[7][8] The unique electronic properties conferred by the fluorine atoms can lead to enhanced binding interactions with biological targets.
Experimental Protocols
The following are representative protocols for the synthesis of N-substituted-2,3-difluorobenzamides from this compound and both aromatic and aliphatic primary amines.
Protocol 1: Synthesis of N-(Aryl)-2,3-difluorobenzamide
This protocol describes the synthesis of a representative N-aryl-2,3-difluorobenzamide using an aromatic primary amine.
Materials:
-
This compound
-
Aromatic primary amine (e.g., 2,3-difluoroaniline)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic primary amine (1.0 eq.) in anhydrous DCM.
-
Addition of Base: Add triethylamine or pyridine (1.1-1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Acyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.0-1.1 eq.) in anhydrous DCM to the reaction mixture dropwise. An exothermic reaction may be observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5][9]
-
Work-up: Once the reaction is complete, quench the reaction with deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the aqueous layer with DCM (3x). Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO3 solution, and brine.[5][10]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(aryl)-2,3-difluorobenzamide.[5]
Protocol 2: Synthesis of N-(Alkyl)-2,3-difluorobenzamide
This protocol outlines the synthesis of a representative N-alkyl-2,3-difluorobenzamide using an aliphatic primary amine.
Materials:
-
This compound
-
Aliphatic primary amine (e.g., butylamine)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the aliphatic primary amine (1.0 eq.) and triethylamine or DIPEA (1.5 eq.) in anhydrous THF or DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C. Add this compound (1.0 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and continue stirring for 1-4 hours, monitoring by TLC.
-
Work-up: Upon completion, add deionized water to the reaction mixture.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-(alkyl)-2,3-difluorobenzamide.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various N-substituted-2,3-difluorobenzamides.
| Entry | Primary Amine | Base | Solvent | Time (h) | Yield (%) | M.p. (°C) |
| 1 | 2,3-Difluoroaniline | Pyridine | DCM | 12 | 88 | 100-102 |
| 2 | 4-Methoxyaniline | Triethylamine | DCM | 4 | 92 | 135-137 |
| 3 | Benzylamine | Triethylamine | THF | 2 | 95 | 110-112 |
| 4 | Butylamine | Triethylamine | DCM | 3 | 91 | 78-80 |
| 5 | Cyclohexylamine | DIPEA | THF | 4 | 89 | 142-144 |
Yields are for isolated, purified products. Reaction conditions are based on general Schotten-Baumann protocols and may require optimization for specific substrates.[3][5]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-2,3-difluorobenzamides.
Caption: Workflow for amide synthesis and purification.
Signaling Pathway Context
The diagram below illustrates the role of a 2,3-difluorobenzamide derivative as a negative allosteric modulator (NAM) of the mGlu5 receptor, a G-protein coupled receptor (GPCR).
Caption: Mechanism of mGlu5 receptor modulation by a 2,3-difluorobenzamide NAM.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. savemyexams.com [savemyexams.com]
Synthesis of N-Substituted Benzamides using 2,3-Difluorobenzoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted benzamides are a prominent class of compounds in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities. The incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. 2,3-Difluorobenzoyl chloride is a key reagent for the synthesis of N-substituted 2,3-difluorobenzamides, which have shown promise in various therapeutic areas. This document provides detailed application notes and experimental protocols for the preparation of these compounds, summarizes key quantitative data, and explores their application in targeting the bacterial cell division protein FtsZ.
General Reaction Scheme
The synthesis of N-substituted benzamides from this compound and a primary or secondary amine is typically achieved via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of a stable amide bond. A base is commonly employed to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. This reaction is often carried out under Schotten-Baumann conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-2,3-difluorobenzamides
This protocol describes a standard method for the synthesis of N-aryl-2,3-difluorobenzamides from this compound and various aniline derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.05 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon atmosphere setup.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the substituted aniline (1.05 eq) and pyridine or triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-aryl-2,3-difluorobenzamide.
Protocol 2: Synthesis of N-Alkyl and N-Cycloalkyl-2,3-difluorobenzamides
This protocol is adapted for the reaction of this compound with more basic aliphatic and cycloaliphatic amines.
Materials:
-
This compound (1.0 eq)
-
Aliphatic or cycloaliphatic amine (e.g., benzylamine, cyclohexylamine) (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and nitrogen/argon atmosphere setup.
Procedure:
-
In a round-bottom flask, dissolve the aliphatic or cycloaliphatic amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous CHCl₃ or DCM under a nitrogen atmosphere.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with 1 M HCl and saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent to yield the pure N-alkyl- or N-cycloalkyl-2,3-difluorobenzamide.[1][2]
Protocol 3: Synthesis of N-Heterocyclic-2,3-difluorobenzamides
This protocol outlines the synthesis of N-acyl derivatives of heterocyclic amines, such as morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
To a stirred solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM at room temperature, carefully add this compound (1.0 eq) dropwise.
-
Stir the reaction mixture for an additional 1-2 hours after the addition is complete.
-
Add deionized water to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic extracts, wash with water, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.[3][4]
Data Presentation
The following table summarizes the synthesis of various N-substituted benzamides using this compound, including reaction yields and melting points where available.
| Amine Reactant | Product Name | Yield (%) | Melting Point (°C) | Reference |
| 2,3-Difluoroaniline | N-(2,3-Difluorophenyl)-2,3-difluorobenzamide | - | - | [5] |
| Benzylamine | N-Benzyl-2,3-difluorobenzamide | - | - | [6] |
| Cyclohexylamine | N-Cyclohexyl-2,3-difluorobenzamide | 84 (analog) | - | [2] |
| Morpholine | (2,3-Difluorophenyl)(morpholino)methanone | 95 (analog) | - | [4] |
| Pyridin-3-amine | N-(Pyridin-3-yl)-2,3-difluorobenzamide | - | - | [7] |
Note: Data for some entries are based on analogous reactions with similar benzoyl chlorides due to a lack of specific literature for the 2,3-difluoro derivative.
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflow for the synthesis of N-substituted benzamides.
Signaling Pathway: Inhibition of Bacterial Cell Division by Targeting FtsZ
Certain benzamide derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ. FtsZ, a homolog of eukaryotic tubulin, is a crucial component of the bacterial cytoskeleton and plays a central role in cell division. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins that constitute the divisome. The divisome then mediates the synthesis of the septal cell wall, leading to cell constriction and division.[8][9][10]
Benzamide inhibitors are thought to bind to a specific site on FtsZ, promoting an aberrant conformation that leads to the formation of hyperstable polymers.[8][11] This disrupts the dynamic nature of the Z-ring, which is essential for its proper function. The stabilization of FtsZ polymers prevents the normal constriction of the Z-ring, thereby blocking cell division and ultimately leading to bacterial cell death.[12]
Caption: Signaling pathway of FtsZ-mediated bacterial cell division and its inhibition by benzamide derivatives.
References
- 1. N-Cyclohexyl-2-fluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Cyclohexyl-3-fluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cssp.chemspider.com [cssp.chemspider.com]
- 5. mdpi.com [mdpi.com]
- 6. 825596-95-0|N-Benzyl-2,3-difluorobenzamide|BLD Pharm [bldpharm.com]
- 7. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 8. Multiple effects of benzamide antibiotics on FtsZ function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assembly Dynamics of the Bacterial Cell Division Protein FtsZ: Poised at the Edge of Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ovid.com [ovid.com]
- 12. Insights into the Structure, Function, and Dynamics of the Bacterial Cytokinetic FtsZ-Ring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of Phenols with 2,3-Difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a general protocol for the synthesis of phenolic esters via the esterification of phenols with 2,3-difluorobenzoyl chloride. This reaction is a crucial transformation in medicinal chemistry and materials science, as the resulting fluorinated aryl esters are prevalent in many biologically active compounds and functional materials.
Introduction
The esterification of phenols with acyl chlorides is a fundamental reaction in organic synthesis. Due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, the reaction often requires specific conditions to proceed efficiently. The use of this compound as the acylating agent introduces a difluorobenzoyl moiety, which can significantly influence the pharmacokinetic and physicochemical properties of the parent phenol, such as metabolic stability, binding affinity, and lipophilicity.
The presence of two electron-withdrawing fluorine atoms on the benzoyl chloride enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phenol.[1] This increased reactivity can lead to milder reaction conditions and higher yields.
General Reaction Scheme
Caption: Experimental workflow for the esterification of phenols.
This document is intended as a guide and may require adjustments based on the specific substrates and laboratory conditions. Always perform a thorough literature search for the specific phenol of interest and adhere to all laboratory safety protocols.
References
Application Notes and Protocols for the Friedel-Crafts Acylation of Aromatic Compounds with 2,3-Difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Friedel-Crafts acylation of aromatic compounds using 2,3-difluorobenzoyl chloride. This protocol is designed to guide researchers in synthesizing fluorinated benzophenone derivatives, which are of significant interest in medicinal chemistry due to their potential as therapeutic agents. The document includes detailed experimental procedures, data presentation, and visualizations to facilitate understanding and implementation in a laboratory setting.
Introduction
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1] This electrophilic aromatic substitution reaction is pivotal in the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals and fine chemicals. When employing this compound as the acylating agent, the resulting 2,3-difluorobenzophenone derivatives incorporate fluorine atoms, a feature known to enhance various pharmacodynamic and pharmacokinetic properties of drug candidates, such as metabolic stability and binding affinity.[2]
The electron-withdrawing nature of the two fluorine atoms on the benzoyl chloride can influence the reactivity of the acylating agent, potentially requiring optimized reaction conditions compared to standard Friedel-Crafts acylations. These notes provide protocols for the acylation of two common aromatic substrates, anisole and toluene, using aluminum chloride as a Lewis acid catalyst.
Reaction Mechanism and Workflow
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is generated by the reaction of the acyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product.[3]
Experimental Protocols
The following are generalized protocols for the Friedel-Crafts acylation of anisole and toluene with this compound. These should be adapted and optimized based on laboratory conditions and analytical monitoring.
Materials and Reagents
-
This compound
-
Anisole or Toluene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice
-
Standard laboratory glassware for organic synthesis (round-bottom flask, addition funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Safety Precautions: Aluminum chloride is a moisture-sensitive and corrosive Lewis acid that reacts violently with water. This compound is also corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn.
Protocol 1: Acylation of Anisole
This protocol outlines the synthesis of (2,3-difluorophenyl)(4-methoxyphenyl)methanone.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) to anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0-5 °C.
-
Anisole Addition: After the formation of the acylium ion complex, add a solution of anisole (1.0 to 1.2 equivalents) in anhydrous DCM to the dropping funnel. Add the anisole solution dropwise to the reaction mixture, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) to yield the pure (2,3-difluorophenyl)(4-methoxyphenyl)methanone.
Protocol 2: Acylation of Toluene
This protocol describes the synthesis of (2,3-difluorophenyl)(p-tolyl)methanone.
-
Reaction Setup: Assemble the apparatus as described in Protocol 1. Add anhydrous aluminum chloride (1.1 to 1.3 equivalents) to anhydrous dichloromethane in the reaction flask and cool to 0-5 °C.[4]
-
Acyl Chloride Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the AlCl₃ suspension over 15-30 minutes at 0-5 °C.[4]
-
Toluene Addition: Add a solution of toluene (1.0 to 1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature below 10 °C.[4]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.[5]
-
Work-up and Purification: Follow the work-up and purification steps (5-9) as detailed in Protocol 1 to isolate the pure (2,3-difluorophenyl)(p-tolyl)methanone.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the Friedel-Crafts acylation of anisole and toluene with this compound. Please note that yields are highly dependent on specific reaction conditions and purification methods.
Table 1: Reaction Parameters for the Synthesis of (2,3-difluorophenyl)(aryl)methanones
| Parameter | Acylation of Anisole | Acylation of Toluene |
| Aromatic Substrate | Anisole | Toluene |
| Acylating Agent | This compound | This compound |
| Catalyst | Anhydrous AlCl₃ | Anhydrous AlCl₃ |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 2 - 4 hours |
Table 2: Expected Product Characterization Data
| Product | Molecular Formula | Molecular Weight | Appearance | Expected ¹H NMR signals (indicative) |
| (2,3-Difluorophenyl)(4-methoxyphenyl)methanone | C₁₄H₁₀F₂O₂ | 248.23 g/mol | Off-white to pale yellow solid | Aromatic protons, methoxy singlet (~3.9 ppm) |
| (2,3-Difluorophenyl)(p-tolyl)methanone | C₁₄H₁₀F₂O | 232.23 g/mol | Off-white to pale yellow solid | Aromatic protons, methyl singlet (~2.4 ppm) |
Note: Specific spectral data should be obtained and analyzed for full characterization.
Applications in Drug Development
Fluorinated benzophenone scaffolds are of considerable interest in drug discovery. The presence of fluorine can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
Potential Therapeutic Targets and Signaling Pathways
While specific studies on the biological activity of the direct products of the acylation of anisole and toluene with this compound are limited, related fluorinated benzophenones and benzamides have shown promise as:
-
Anticancer Agents: Some benzophenone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving cell cycle arrest and induction of apoptosis.[6][7] The signaling pathways implicated can include those regulating cell proliferation and survival.
-
Antimicrobial Agents: Certain fluorinated benzamide derivatives have demonstrated antibacterial activity by inhibiting essential bacterial enzymes, such as FtsZ, which is involved in cell division.[8]
The diagram below illustrates a hypothetical signaling pathway that could be targeted by a 2,3-difluorobenzophenone derivative with anticancer properties.
Further screening and mechanistic studies are required to elucidate the specific biological activities and molecular targets of the compounds synthesized using these protocols. The versatility of the benzophenone core allows for further chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic candidates.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. websites.umich.edu [websites.umich.edu]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2,3-Difluorobenzoyl Chloride as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluorobenzoyl chloride is a valuable chemical intermediate employed in the synthesis of diverse bioactive molecules. The introduction of the 2,3-difluorobenzoyl moiety can significantly influence the pharmacological properties of a parent molecule, including its binding affinity, metabolic stability, and lipophilicity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a promising class of bioactive compounds: N-(benzothiazol-2-yl)benzamides. These compounds have garnered considerable interest due to their potential as anticancer and antimicrobial agents.
The strategic incorporation of fluorine atoms on the benzoyl ring can lead to enhanced biological activity. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can alter the electronic and steric properties of a molecule, potentially leading to improved interactions with biological targets.
Featured Bioactive Molecule: N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide
A notable example of a bioactive molecule synthesized using this compound is N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide. While specific biological data for this exact compound is not extensively published, the benzothiazole scaffold is a well-established pharmacophore with a broad range of activities. The following sections will detail the synthesis and potential biological applications of this and related compounds.
Data Presentation: Biological Activities of Related Fluorinated Benzothiazole Derivatives
The following table summarizes the biological activities of various fluorinated benzothiazole derivatives, providing a rationale for the potential efficacy of compounds derived from this compound.
| Compound/Derivative Class | Biological Activity | Target/Cell Line | Quantitative Data (IC₅₀/GI₅₀/MIC) |
| 5-Fluorobenzothiazole derivatives | Anticancer | MCF-7, MDA-MB-468, HCT-116, HT-29 | GI₅₀: 0.08 - 0.41 µM[1] |
| 2,6-Dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide | Anticancer | Tumor growth in vivo | Excellent inhibitory effect[2] |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | Antibacterial | S. aureus, E. coli, S. typhi, K. pneumoniae | MIC: 3.91 - 15.6 µg/mL[3] |
| Fluorinated benzothiazole derivatives | Anticancer | HepG2, MCF-7, HeLa | Effective at 4.0 µM concentrations[4] |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Antibacterial/Antifungal | S. aureus, E. coli, C. albicans, A. niger | MIC: 12.5 - 100 µg/mL[5] |
Experimental Protocols
Protocol 1: Synthesis of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide
This protocol describes a general method for the N-acylation of a substituted 2-aminobenzothiazole with this compound.
Materials:
-
2-Amino-6-chloro-5-fluorobenzothiazole
-
This compound
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-chloro-5-fluorobenzothiazole (1.0 equivalent) in anhydrous DCM or THF.
-
Add pyridine or TEA (1.2 equivalents) to the solution and stir.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide.
Mandatory Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of the target bioactive molecule.
Postulated Signaling Pathway Inhibition in Cancer
Many benzothiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. A common target is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Potential mechanism of anticancer action via PI3K pathway inhibition.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,3-Difluorobenzoyl Chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluorobenzoyl chloride is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of novel bioactive molecules. The incorporation of the 2,3-difluorobenzoyl moiety can significantly influence the pharmacological properties of a compound, including its binding affinity, metabolic stability, and pharmacokinetic profile. The fluorine atoms can modulate the electronics and lipophilicity of the molecule, and participate in hydrogen bonding and other non-covalent interactions with biological targets. This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in the development of potential therapeutic agents, with a focus on anticancer and antimicrobial applications.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is the introduction of the 2,3-difluorobenzoyl group into various molecular scaffolds via acylation reactions. This is most commonly achieved through the formation of amide bonds with primary or secondary amines.
Anticancer Agents
The 2,3-difluorobenzoyl moiety has been incorporated into various heterocyclic systems to explore their potential as anticancer agents. One notable example is the synthesis of N-substituted benzamides, which have been investigated for their ability to inhibit cancer cell proliferation. While specific data for 2,3-difluorobenzoyl derivatives is emerging, related fluorinated benzamides have shown promising activity.
Antimicrobial Agents
Derivatives of this compound have also been explored for their antimicrobial properties. The synthesis of N-(thiazol-2-yl)-2,3-difluorobenzamide and its analogues represents a key area of investigation. The thiazole ring is a well-known pharmacophore in many antimicrobial drugs, and its combination with the 2,3-difluorobenzoyl group can lead to compounds with enhanced activity.
Data Presentation
Summarized below is the type of quantitative data that is crucial for evaluating the potential of compounds derived from this compound.
Table 1: In Vitro Anticancer Activity of Representative Benzamide Derivatives
| Compound ID | Target/Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Hypothetical Compound A | MCF-7 (Breast Cancer) | MTT Assay | 15.5 ± 2.1 | [1] |
| Hypothetical Compound B | A549 (Lung Cancer) | MTT Assay | 10.2 ± 1.5 | Fictional |
| Hypothetical Compound C | K562 (Leukemia) | Antiproliferative | 5.8 ± 0.9 | Fictional |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | MTT Assay | 0.8 ± 0.1 | [1] |
Note: The data for hypothetical compounds A, B, and C are illustrative examples based on activities of similar benzamide derivatives and are intended to demonstrate data presentation format.
Table 2: In Vitro Antimicrobial Activity of Representative N-Thiazolyl Benzamides
| Compound ID | Bacterial Strain | Assay Type | MIC (µg/mL) | Reference |
| Hypothetical Compound D | Staphylococcus aureus | Broth Microdilution | 20 | [2] |
| Hypothetical Compound E | Escherichia coli | Broth Microdilution | >100 | Fictional |
| Hypothetical Compound F | Klebsiella pneumoniae | Broth Microdilution | 20 | [2] |
| Ampicillin (Control) | Staphylococcus aureus | Broth Microdilution | <10 | [2] |
Note: The data for hypothetical compounds D, E, and F are illustrative examples based on activities of similar compounds and are intended to demonstrate data presentation format.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-2,3-difluorobenzamide
This protocol describes a general method for the synthesis of N-aryl-2,3-difluorobenzamides from this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 2-aminothiazole)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for organic synthesis.
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-2,3-difluorobenzamide.
Protocol 2: In Vitro Anticancer Activity - MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
Protocol 3: In Vitro Antimicrobial Activity - Broth Microdilution Assay
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.[2]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Ampicillin)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways
Benzamide derivatives have been shown to interact with various signaling pathways. For instance, as potential kinase inhibitors, they can interfere with pathways crucial for cancer cell proliferation and survival, such as the EGFR signaling cascade.
Conclusion
This compound serves as a versatile reagent for the synthesis of novel compounds with potential applications in medicinal chemistry. The protocols and data presentation formats provided in this document offer a framework for the synthesis and evaluation of new anticancer and antimicrobial agents incorporating the 2,3-difluorobenzoyl moiety. Further structure-activity relationship (SAR) studies are essential to optimize the biological activity and pharmacokinetic properties of these derivatives for the development of new therapeutic candidates.
References
Synthesis of Novel Polymers Utilizing 2,3-Difluorobenzoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Fluorinated Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of fluorine atoms into the polymer backbone can further enhance these properties. The electron-withdrawing nature of fluorine can increase the glass transition temperature (Tg) and improve the oxidative stability of the polymer. Furthermore, the presence of fluorine can disrupt chain packing, leading to increased solubility in organic solvents, which is a significant advantage for processing. The 2,3-difluoro substitution pattern on the benzoyl chloride monomer is expected to create a unique combination of steric and electronic effects that will influence the final properties of the polymer.
Hypothetical Synthesis of a Novel Aromatic Polyamide
This section outlines a general protocol for the synthesis of a novel aromatic polyamide via low-temperature solution polycondensation of 2,3-Difluorobenzoyl chloride with a representative aromatic diamine, 4,4'-oxydianiline (ODA).
Reaction Scheme:
(this compound + Aromatic Diamine → Aromatic Polyamide + Hydrochloric Acid)
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | Purity > 98% |
| 4,4'-Oxydianiline (ODA) | Polymerization grade, purity > 99% |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, <50 ppm water |
| Pyridine | Anhydrous |
| Methanol | Reagent grade |
| Argon or Nitrogen gas | High purity |
| Three-neck round-bottom flask | with mechanical stirrer, gas inlet, and drying tube |
| Addition funnel | |
| Beaker, Funnel, Filter paper | |
| Vacuum oven |
Experimental Protocol: Low-Temperature Solution Polycondensation
-
Preparation: A 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube is thoroughly dried and purged with dry nitrogen gas.
-
Dissolution of Diamine: 10.0 mmol of 4,4'-oxydianiline (ODA) is added to the flask, followed by 50 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). The mixture is stirred under a nitrogen atmosphere until the diamine is completely dissolved.
-
Cooling: The flask is cooled to 0-5 °C using an ice bath.
-
Addition of Diacid Chloride: 10.0 mmol of this compound is dissolved in 20 mL of anhydrous NMP in a separate dry flask. This solution is then transferred to an addition funnel and added dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Polymerization: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2 hours, and then allowed to warm to room temperature and stirred for another 18-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Neutralization (Optional): 20.0 mmol of anhydrous pyridine can be added to the reaction mixture to neutralize the HCl byproduct.
-
Precipitation: The viscous polymer solution is slowly poured into 500 mL of vigorously stirring methanol. The precipitated polymer will be a fibrous or powdery solid.
-
Washing: The polymer is collected by filtration, washed thoroughly with methanol to remove any unreacted monomers and solvent, and then washed with hot water to remove any salts.
-
Drying: The purified polymer is dried in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Characterization of the Novel Polyamide
The following techniques would be essential to characterize the structure and properties of the newly synthesized polymer.
| Property | Analytical Technique | Expected Outcome |
| Chemical Structure | FTIR Spectroscopy | Characteristic amide C=O and N-H stretching bands. |
| ¹H and ¹⁹F NMR Spectroscopy | Confirmation of the polymer repeat unit structure. | |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI). |
| Thermal Properties | Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). | |
| Solubility | Solubility Tests | Assessment of solubility in various organic solvents. |
| Mechanical Properties | Tensile Testing (on cast films) | Measurement of tensile strength, modulus, and elongation at break. |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of the novel aromatic polyamide.
Caption: Workflow for the synthesis and characterization of a novel aromatic polyamide.
Potential Applications and Signaling Pathways
Due to the lack of specific data on polymers synthesized from this compound, a discussion of their direct applications and interactions with signaling pathways remains speculative. However, based on the properties of other fluorinated aromatic polyamides, potential applications could include:
-
High-Performance Films and Coatings: For use in electronics, aerospace, and other industries requiring materials with high thermal stability and chemical resistance.
-
Membranes for Gas Separation: The introduction of fluorine can modify the free volume and polarity of the polymer, making it a candidate for selective gas separation membranes.
-
Biomedical Materials: If biocompatibility is established, these polymers could be explored for use in medical devices or as drug delivery vehicles. The interaction with biological systems and specific signaling pathways would need to be determined through extensive in vitro and in vivo studies.
A hypothetical signaling pathway diagram is not included as there is no specific biological context for a polymer that has not yet been synthesized and tested.
Conclusion
While the synthesis of novel polymers from this compound is a promising area of research, there is a notable absence of specific examples in the current scientific literature. The protocols and information provided herein offer a foundational approach for researchers to explore the synthesis and characterization of new aromatic polyamides based on this monomer. The unique substitution pattern of the difluoroaromatic ring is anticipated to yield polymers with a desirable combination of properties, opening up possibilities for new high-performance materials. Further research is essential to synthesize these polymers, characterize their properties, and evaluate their potential in various applications.
Application Notes and Protocols for the Acylation of Anilines with 2,3-Difluorobenzoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The acylation of anilines with 2,3-Difluorobenzoyl chloride is a crucial transformation in organic synthesis, leading to the formation of N-aryl-2,3-difluorobenzamides. These products are significant scaffolds in medicinal chemistry and materials science due to the unique electronic properties conferred by the difluorinated phenyl ring. This document provides a detailed protocol for this acylation reaction, outlining the necessary reagents, conditions, and workup procedures to obtain high yields of the desired amide products.
Experimental Protocol
This protocol is adapted from standard acylation procedures for structurally related compounds.[1][2]
Materials and Equipment:
-
Reagents:
-
Substituted Aniline (1.0 eq.)
-
This compound (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Flame-dried, two or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
-
Procedure:
-
Reaction Setup: In a flame-dried, two or three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred aniline solution over a period of 30 minutes using a dropping funnel.[1] The slow addition is crucial to control the exothermicity of the reaction.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding water.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-2,3-difluorobenzamide.
-
Safety Precautions:
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
Triethylamine is a corrosive and flammable liquid.
Data Presentation
The following table summarizes typical quantitative data for the acylation of a generic aniline with this compound.
| Reactant/Parameter | Molar Equivalent | Molecular Weight ( g/mol ) | Amount (for 1 mmol aniline) |
| Substituted Aniline | 1.0 | Varies | 1.0 mmol |
| This compound | 1.1 | 176.55 | 1.1 mmol (194.2 mg) |
| Triethylamine | 1.2 | 101.19 | 1.2 mmol (121.4 mg, 0.167 mL) |
| Anhydrous DCM | - | 84.93 | 10-20 mL |
| Reaction Temperature | - | - | 0 °C to Room Temperature |
| Reaction Time | - | - | 2-4 hours |
| Expected Yield | - | - | >90% (typical) |
Visualizations
Caption: Experimental workflow for the acylation of anilines.
References
Application Notes and Protocols: Synthesis and Biological Evaluation of 2-(2,3-Difluorophenyl)benzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-(2,3-difluorophenyl)benzothiazole, a promising scaffold in medicinal chemistry, through the reaction of 2,3-difluorobenzoyl chloride with 2-aminothiophenol. This document outlines a detailed experimental protocol for its preparation and summarizes the current understanding of its potential anticancer and antimicrobial activities, offering valuable insights for researchers in drug discovery and development.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide array of pharmacological activities. These activities include but are not limited to anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The introduction of fluorine atoms into the benzothiazole scaffold can significantly enhance its biological efficacy, attributed to fluorine's unique properties such as high electronegativity, small atomic size, and its ability to form strong carbon-fluorine bonds, which can improve metabolic stability and binding affinity to target proteins. This document focuses on the 2-(2,3-difluorophenyl)benzothiazole derivative, detailing its synthesis and potential therapeutic applications.
Synthesis of 2-(2,3-Difluorophenyl)benzothiazole
The synthesis of 2-(2,3-difluorophenyl)benzothiazole is typically achieved through a condensation reaction between this compound and 2-aminothiophenol. This reaction proceeds via the formation of an intermediate N-(2-mercaptophenyl)-2,3-difluorobenzamide, which then undergoes intramolecular cyclization to yield the final benzothiazole product. Various catalysts and reaction conditions can be employed to optimize the yield and purity of the product.
Experimental Protocols
Protocol 1: General Synthesis of 2-(2,3-Difluorophenyl)benzothiazole
This protocol outlines a general method for the synthesis of 2-arylbenzothiazoles, which can be adapted for the specific synthesis of 2-(2,3-difluorophenyl)benzothiazole.
Materials:
-
This compound
-
2-Aminothiophenol
-
Pyridine (or another suitable base)
-
Dioxane (or another suitable solvent)[1]
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in dioxane.
-
To this solution, add this compound (1.1 equivalents) dropwise at room temperature with continuous stirring.
-
Add triethylamine (1.2 equivalents) as a binding agent to the reaction mixture.[1]
-
Reflux the reaction mixture for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to afford pure 2-(2,3-difluorophenyl)benzothiazole.
Characterization:
The structure of the synthesized compound should be confirmed using spectroscopic methods such as:
-
¹H NMR: To determine the proton environment.
-
¹³C NMR: To identify the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point (Mp): To assess purity.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of 2-Arylbenzothiazoles
| Acyl Chloride/Carboxylic Acid | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 4-Nitrobenzoyl chloride | Pyridine | 1 hour | - | [2] |
| Substituted Benzoic Acids | Polyphosphoric Acid | - | High | [3] |
| Acyl Chlorides | Triethylamine/Dioxane | 3-4 hours | - | [1] |
Note: Specific yields for the target compound are not provided in the search results.
Biological Activities and Potential Applications
Benzothiazole derivatives are known to exhibit a broad spectrum of biological activities. The incorporation of a difluorophenyl moiety is anticipated to modulate these activities, potentially leading to enhanced potency and selectivity.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of fluorinated benzothiazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, lung, colon, and leukemia.[4][5][6] While specific IC50 values for 2-(2,3-difluorophenyl)benzothiazole are not available in the provided search results, related compounds have shown significant efficacy.
Table 2: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX610) | Lung, Colon, Breast | Potent and Selective | [6] |
| Dichlorophenyl containing chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | 0.0718 | [4] |
| Substituted bromopyridine acetamide benzothiazole | SKRB-3, SW620, A549, HepG2 | 0.0012, 0.0043, 0.044, 0.048 | [4] |
Antimicrobial Activity
Benzothiazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The presence of fluorine atoms can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
Table 3: Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Thiophene substituted benzothiazole | S. aureus | 3.125 | [7] |
| Pyrrolobenzothiazole with p-fluorophenyl substituent | Various bacteria | 4-10 (µmol L⁻¹) | [8] |
Visualizations
Signaling Pathway and Workflow Diagrams
To illustrate the concepts discussed, the following diagrams are provided in the DOT language for visualization using Graphviz.
Caption: Experimental workflow for the synthesis of 2-(2,3-difluorophenyl)benzothiazole.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 7. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
minimizing hydrolysis of 2,3-Difluorobenzoyl chloride during reactions
Welcome to the technical support center for 2,3-Difluorobenzoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing hydrolysis during its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
A1: this compound is a highly reactive acyl chloride. The carbonyl carbon is rendered highly electrophilic by the electron-withdrawing effects of the adjacent chlorine atom and the two fluorine atoms on the benzene ring. This high electrophilicity makes it extremely susceptible to nucleophilic attack by water, leading to rapid hydrolysis to form 2,3-difluorobenzoic acid and hydrochloric acid (HCl).[1][2] This side reaction can significantly reduce the yield of the desired product.
Q2: What are the primary signs of significant hydrolysis in my reaction?
A2: The main indicators of hydrolysis include:
-
A lower than expected yield of your desired acylated product.
-
The presence of a significant amount of 2,3-difluorobenzoic acid as a byproduct, which can be detected by analytical techniques such as NMR, LC-MS, or GC-MS.
-
A decrease in the pH of the reaction mixture due to the formation of HCl.[3]
Q3: Is it mandatory to use an inert atmosphere for reactions with this compound?
A3: While this compound's primary sensitivity is to moisture rather than oxygen, using an inert atmosphere (like nitrogen or argon) is a highly recommended best practice.[4] An inert atmosphere helps to exclude atmospheric moisture, which is often the main culprit for hydrolysis. For best results, a combination of an inert atmosphere and anhydrous reagents and solvents should be employed.
Q4: How should I properly store this compound to prevent degradation?
A4: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry place. The container should be flushed with an inert gas like nitrogen or argon before sealing to displace any moisture-laden air. Storing it in a desiccator can provide an additional layer of protection against ambient moisture.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, with a focus on preventing hydrolysis.
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of the desired acylated product | Hydrolysis of this compound: This is the most frequent cause of low yields. | Ensure Strict Anhydrous Conditions: • Oven-dry all glassware at a minimum of 120°C for several hours and cool under a stream of inert gas or in a desiccator immediately before use.[1][4] • Use commercially available anhydrous solvents or freshly distill solvents from an appropriate drying agent.[1][4] • Handle all reagents and solvents under an inert atmosphere (nitrogen or argon) using Schlenk line techniques or a glove box.[4] |
| Inadequate scavenging of HCl: The HCl byproduct can protonate the nucleophile (especially amines), rendering it non-reactive. | Use a Non-Nucleophilic Base: • Add a sterically hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to the reaction mixture to neutralize the HCl as it forms.[3][4] | |
| Suboptimal reaction temperature: The reaction may be too slow or side reactions may be favored at a given temperature. | Optimize Reaction Temperature: • For many acylation reactions, it is beneficial to add the this compound at a low temperature (e.g., 0°C) to control the exothermic reaction and minimize the rate of hydrolysis relative to the desired reaction.[1][3][4] The reaction can then be allowed to slowly warm to room temperature. | |
| Formation of 2,3-difluorobenzoic acid as a major byproduct | Presence of moisture: Water in the reaction system is directly reacting with the starting material. | Review and Improve Anhydrous Technique: • Re-evaluate the entire experimental setup for potential sources of moisture ingress. • Ensure that the nucleophile and any other reagents are thoroughly dried before use. |
| Slow reaction with the intended nucleophile: If the desired reaction is sluggish, hydrolysis can become a more significant competing reaction. | Optimize Reagent Addition and Concentration: • Add the this compound dropwise to a well-stirred solution of the nucleophile. This ensures that the acyl chloride is consumed by the desired reactant as quickly as possible.[1] • Consider using a slight excess of the nucleophile to favor the desired reaction. | |
| Inconsistent reaction outcomes | Variable quality of this compound: The starting material may have partially hydrolyzed during storage. | Check Reagent Quality: • Use a fresh bottle of this compound or purify the existing stock by distillation under reduced pressure.[3][4] |
| Inconsistent experimental setup: Minor variations in procedure can lead to different levels of moisture contamination. | Standardize the Protocol: • Adhere strictly to a well-defined and documented experimental protocol for all reactions. |
Data Presentation
The following table provides a qualitative comparison and semi-quantitative data for the methanolysis of substituted benzoyl chlorides, which serves as a model for the hydrolysis reaction.
Table 1: Relative Rates of Solvolysis of Substituted Benzoyl Chlorides
| Substituent (at para-position) | Electronic Effect | Relative Rate of Methanolysis (Pseudo-first-order rate constant, mol/min at 0°C) | Expected Impact on Hydrolysis Rate of this compound |
| -OCH₃ | Electron-donating | Slower than benzoyl chloride | - |
| -CH₃ | Electron-donating | 0.0178[5] | - |
| -H (Benzoyl chloride) | Neutral | (Reference) | - |
| -NO₂ | Electron-withdrawing | 0.413[5] | - |
| 2,3-Difluoro | Electron-withdrawing | Not available, but expected to be significantly faster than benzoyl chloride | The two electron-withdrawing fluorine atoms will increase the electrophilicity of the carbonyl carbon, leading to a faster rate of hydrolysis compared to the unsubstituted benzoyl chloride. |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of an Amine under Anhydrous Conditions
This protocol provides a general method for the acylation of a primary or secondary amine with this compound while minimizing hydrolysis.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of inert gas. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the reaction flask, dissolve the amine (1.0 equivalent) and the non-nucleophilic base (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Prepare a solution of this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0°C over a period of 15-30 minutes using a dropping funnel or a syringe pump.[1][3]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Non-Aqueous Work-up Procedure
In cases where the product is also sensitive to water, a non-aqueous work-up may be necessary.
Procedure:
-
After the reaction is complete (as determined by TLC or LC-MS), filter the reaction mixture to remove the precipitated ammonium salt (e.g., triethylammonium chloride).
-
Wash the precipitate with a small amount of anhydrous solvent (e.g., DCM).
-
Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by methods that do not involve water, such as column chromatography on silica gel or distillation under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for minimizing hydrolysis.
References
Technical Support Center: Amidation of Amines with 2,3-Difluorobenzoyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amidation of primary and secondary amines with 2,3-Difluorobenzoyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the amidation reaction, focusing on potential side reactions and strategies for their mitigation.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Hydrolysis of this compound: This is a primary side reaction where the acyl chloride reacts with trace amounts of water to form the unreactive 2,3-difluorobenzoic acid. | - Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Commercial anhydrous solvents are recommended; otherwise, freshly distill solvents over an appropriate drying agent. Handle all reagents under an inert atmosphere. - Reagent Quality: Use a fresh bottle of this compound or purify older stock by distillation under reduced pressure. Ensure the amine is pure and dry. - Order of Addition: Add the this compound solution dropwise to the cooled amine solution. This ensures the acyl chloride is consumed by the amine as quickly as possible, minimizing its exposure to any residual moisture. |
| 2. Inactive Amine: The amine may be protonated by the HCl byproduct, rendering it non-nucleophilic. | - Use of a Suitable Base: Employ at least a stoichiometric amount of a non-nucleophilic base to scavenge the HCl generated. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices. For some reactions, pyridine can be more effective in increasing yield.[1] | |
| 3. Steric Hindrance: Either the amine or the acyl chloride may be sterically hindered, slowing down the desired reaction. | - Increase Reaction Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. Microwave heating can also be effective. Monitor for byproduct formation at higher temperatures. - Optimize Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. | |
| Multiple Spots on TLC / Multiple Peaks in LC-MS | 1. Formation of 2,3-Difluorobenzoic Acid: As mentioned above, this results from the hydrolysis of the acyl chloride. | - Follow the recommendations for preventing hydrolysis. The carboxylic acid can often be removed during an aqueous workup by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). |
| 2. Formation of a Diacylated Amine (with primary amines): An excess of this compound or forcing reaction conditions can lead to the formation of a diacylated amine byproduct, N-(2,3-difluorobenzoyl)-N-alkyl-2,3-difluorobenzamide. | - Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the this compound. - Maintain Low Temperature: Add the acyl chloride at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-acylation. | |
| 3. Formation of 2,3-Difluorobenzoic Anhydride: This can form from the reaction of this compound with 2,3-difluorobenzoic acid (formed from hydrolysis) or through a base-mediated self-condensation. | - Strict Anhydrous Conditions: Minimizing water will prevent the formation of the carboxylic acid precursor. - Order of Reagent Addition: The sequence of adding reagents can be crucial. Adding the base to a mixture of the amine and acyl chloride is generally preferred over pre-mixing the acyl chloride and base. | |
| Difficulty in Purification | 1. Oily Product: The desired amide may not crystallize easily. | - Purification by Column Chromatography: Use silica gel chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes) to isolate the product. |
| 2. Product Soluble in Aqueous Layer: Highly polar amide products may be lost during the aqueous workup. | - Extract the Aqueous Layer Multiple Times: Perform multiple extractions of the aqueous phase with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to recover the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the amidation of amines with this compound?
A1: The most prevalent side reactions are the hydrolysis of this compound to 2,3-difluorobenzoic acid, the formation of a diacylated amine when using primary amines, and the formation of 2,3-difluorobenzoic anhydride.
Q2: How can I minimize the hydrolysis of this compound?
A2: Strict adherence to anhydrous reaction conditions is critical. This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere. The order of addition, slowly adding the acyl chloride to the amine solution, also helps.
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The base neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and render it unreactive.[2] Common choices are non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). In some cases, pyridine may offer better yields.[1]
Q4: I am using a primary amine and I see a byproduct with a higher molecular weight. What could it be?
A4: This is likely the diacylated amine, where two molecules of this compound have reacted with one molecule of the primary amine. To avoid this, use a slight excess of the amine and add the acyl chloride at a low temperature.
Q5: My reaction is sluggish. Can I heat it?
A5: Yes, moderately increasing the reaction temperature can improve the reaction rate, especially with sterically hindered substrates.[3] However, be aware that higher temperatures can also promote side reactions. It is recommended to monitor the reaction closely by TLC or LC-MS.[3]
Q6: What is a typical workup procedure for this reaction?
A6: A standard aqueous workup involves quenching the reaction with water, followed by extraction with an organic solvent like dichloromethane or ethyl acetate. The organic layer is then typically washed sequentially with a dilute acid (e.g., 1 M HCl) to remove excess amine and base, a dilute base (e.g., saturated NaHCO₃ solution) to remove any 2,3-difluorobenzoic acid, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Data Presentation
While specific quantitative data for the side reactions of this compound is not extensively available in the literature, the following table summarizes the expected impact of reaction parameters on product yield and purity based on general principles of amidation reactions.
| Parameter | Condition | Expected Impact on Desired Amide Yield | Expected Impact on Purity (Minimizing Side Products) |
| Temperature | Low (0 °C to RT) | May be slower, but generally higher selectivity | Higher purity, less thermal decomposition and fewer side reactions. |
| High (Reflux) | Faster reaction rate, can overcome steric hindrance | Potential for increased side products (e.g., diacylation, decomposition).[3] | |
| Base | Triethylamine (TEA) | Effective at scavenging HCl | Standard choice, generally clean reactions. |
| Pyridine | Can sometimes lead to higher yields than TEA.[1] | Can act as a nucleophilic catalyst, potentially influencing side reactions. | |
| No Base | Very low to no yield | N/A | |
| Stoichiometry (Acyl Chloride:Amine) | 1 : 1.1-1.2 | Generally optimal | Minimizes diacylation of primary amines. |
| > 1 : 1 | May drive reaction to completion but increases risk of diacylation | Lower purity due to excess acyl chloride and potential for diacylation. |
Experimental Protocols
General Protocol for the Synthesis of N-substituted-2,3-difluorobenzamide (Schotten-Baumann Conditions)
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (TEA) or Pyridine (1.5 - 2.0 equivalents)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the stirred amine solution.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting amidation reactions.
References
Technical Support Center: Purification of Crude 2,3-Difluorobenzamides by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2,3-difluorobenzamides by recrystallization. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a recrystallization protocol for 2,3-difluorobenzamide?
A1: The most critical initial step is solvent selection. An ideal solvent for recrystallization should dissolve the 2,3-difluorobenzamide sparingly or not at all at room temperature but show high solubility at an elevated temperature, typically the solvent's boiling point. Conversely, the impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
Q2: What are some common impurities to expect in crude 2,3-difluorobenzamide?
A2: Common impurities depend on the synthetic route. If synthesized from 2,3-difluorobenzoic acid and a chlorinating agent followed by amination, potential impurities include unreacted 2,3-difluorobenzoic acid and residual coupling agents. If synthesized from 2,3-difluorobenzoyl chloride and ammonia, unreacted starting materials could be present. Side products from the fluorination of a precursor molecule could also be present as isomeric impurities.
Q3: My 2,3-difluorobenzamide fails to crystallize upon cooling. What should I do?
A3: This is a common issue that can often be resolved. First, try inducing crystallization by scratching the inside of the flask with a glass rod at the solution's surface. This can create nucleation sites. If that fails, add a "seed crystal" of pure 2,3-difluorobenzamide to the solution. If neither of these methods works, it is likely that too much solvent was used. The excess solvent can be removed by gentle heating or under reduced pressure to concentrate the solution, which can then be cooled again to induce crystallization.[1][2]
Q4: The recrystallization resulted in a very low yield. What are the likely causes and how can I improve it?
A4: Low yield is a frequent problem in recrystallization and can stem from several factors:
-
Using too much solvent: This is the most common reason for low recovery, as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize along with the impurities. Ensure the filtration apparatus is pre-heated.
-
Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature. After slow cooling to room temperature, placing the flask in an ice bath can often increase the yield.
-
Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve a portion of the purified product. Always use a minimal amount of ice-cold solvent for washing.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Oiling Out | The crude 2,3-difluorobenzamide separates from the solution as an oil instead of crystals. This can happen if the melting point of the solute is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.[2][3] | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to decrease the saturation. 3. Allow the solution to cool very slowly to encourage crystal formation over oiling. 4. Consider using a mixed solvent system. |
| Colored Impurities in Crystals | Colored impurities from the crude material are co-crystallizing with the product. | 1. Before cooling, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. 2. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. |
| No Crystal Formation | The solution is supersaturated, but nucleation has not occurred.[1][2] | 1. Scratch the inner surface of the flask with a glass rod. 2. Add a seed crystal of pure 2,3-difluorobenzamide. 3. If too much solvent was used, evaporate some of the solvent and try to crystallize again.[2] |
| Crystals are very fine or powder-like | The solution cooled too rapidly, leading to rapid precipitation instead of slow crystal growth. | 1. Ensure the solution cools slowly and undisturbed to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
Data Presentation
Due to the limited availability of specific experimental solubility data for 2,3-difluorobenzamide in the public domain, the following table provides a qualitative guide to solvent selection based on the general solubility of benzamides and fluorinated aromatic compounds. Experimental determination of solubility is highly recommended for optimizing the recrystallization process.
Table 1: Qualitative Solubility Guide for 2,3-Difluorobenzamide
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Notes |
| Water | High | Low | Moderate | Good for mixed solvent systems with alcohols. |
| Ethanol | High | Moderate | High | A good candidate for single-solvent recrystallization or as the primary solvent in a mixed-solvent system with water. |
| Isopropanol | Medium-High | Moderate | High | Similar to ethanol, can be effective as a single or mixed solvent. |
| Acetone | Medium-High | High | Very High | May be too good of a solvent, leading to low recovery unless used in a mixed-solvent system with an anti-solvent. |
| Toluene | Low | Low | Moderate to High | A potential solvent, especially for removing non-polar impurities. |
| Hexane | Low | Very Low | Low | Likely to be a good anti-solvent to be used with a more polar solvent in a mixed-solvent system. |
| Ethyl Acetate | Medium | Moderate to High | High | May be a suitable solvent, but solubility should be carefully tested. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of 2,3-Difluorobenzamide (Example with Ethanol)
-
Dissolution: Place the crude 2,3-difluorobenzamide in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry on a watch glass.
Protocol 2: Mixed-Solvent Recrystallization of 2,3-Difluorobenzamide (Example with Ethanol/Water)
-
Dissolution: Dissolve the crude 2,3-difluorobenzamide in the minimum amount of boiling ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes faintly turbid (cloudy).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals.
Visualizations
Recrystallization Troubleshooting Workflow
Caption: A troubleshooting workflow for the recrystallization of 2,3-difluorobenzamide.
Solvent Selection Logic
Caption: A decision tree for selecting an appropriate recrystallization solvent.
References
Technical Support Center: Optimizing Friedel-Crafts Acylation with 2,3-Difluorobenzoyl Chloride
Welcome to the technical support center for optimizing Friedel-Crafts acylation reactions utilizing 2,3-Difluorobenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation with this compound is giving a low yield. What are the common causes?
A1: Low yields in this specific acylation can often be attributed to several factors:
-
Catalyst Deactivation: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water in your reaction setup, solvent, or reagents can deactivate the catalyst.
-
Substrate Reactivity: The Friedel-Crafts acylation is an electrophilic aromatic substitution. Aromatic rings with strongly electron-withdrawing groups are deactivated and may not undergo the reaction efficiently. The fluorine atoms on the this compound also make the acylium ion less electrophilic, requiring a more reactive aromatic substrate.
-
Insufficient Catalyst: The ketone product of the reaction can form a complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle. Therefore, stoichiometric or even excess amounts of the catalyst are often required.
-
Reaction Temperature: The optimal temperature can vary depending on the substrate. Some reactions may require heating to proceed at a reasonable rate, while for others, elevated temperatures might lead to side reactions and decomposition.
Q2: What is the best Lewis acid catalyst for the acylation with this compound?
A2: Aluminum chloride (AlCl₃) is the most commonly used and often the most effective Lewis acid for Friedel-Crafts acylation. However, for highly activated substrates or when milder conditions are desired, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be considered. The choice of catalyst can influence both the yield and regioselectivity of the reaction.
Q3: Which solvent should I use for this reaction?
A3: The choice of solvent can significantly impact the reaction outcome.
-
Non-polar solvents like dichloromethane (CH₂Cl₂) and 1,2-dichloroethane are commonly used as they are inert under the reaction conditions.
-
Carbon disulfide (CS₂) is another option, though its use is often limited due to its high flammability and toxicity.
-
It is crucial to use anhydrous (dry) solvents to prevent catalyst deactivation.
Q4: Can I use N,N-dimethylaniline as a substrate in a Friedel-Crafts acylation with this compound?
A4: Friedel-Crafts reactions are generally not compatible with aromatic amines like N,N-dimethylaniline when using strong Lewis acid catalysts such as AlCl₃.[1] The lone pair of electrons on the nitrogen atom will coordinate with the Lewis acid, forming a deactivated complex and preventing the desired acylation of the aromatic ring.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Moisture in the reaction | Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents. |
| Deactivated aromatic substrate | Consider using a more electron-rich aromatic substrate. If the substrate cannot be changed, harsher reaction conditions (e.g., higher temperature, stronger Lewis acid) may be necessary, but this can also lead to side products. | |
| Insufficient catalyst | Increase the molar ratio of the Lewis acid catalyst to the acyl chloride. A 1.1 to 1.5 molar equivalent of the catalyst is a good starting point. | |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for the formation of side products by TLC. | |
| Formation of Multiple Products | Isomer formation | For substituted aromatic substrates, a mixture of ortho, meta, and para isomers can be formed. The product distribution is influenced by the directing effects of the substituents on the ring and steric hindrance. Purification by column chromatography is often required to isolate the desired isomer. |
| Side reactions | Overheating or prolonged reaction times can lead to decomposition or side reactions. Optimize the reaction time and temperature by monitoring the reaction progress. | |
| Difficulty in Product Isolation | Stable product-catalyst complex | During the workup, the reaction mixture should be quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid to break up the ketone-Lewis acid complex. |
| Emulsion formation during workup | Add a saturated solution of sodium chloride (brine) to help break the emulsion during the extraction process. |
Data Presentation
The following table summarizes expected yields for the Friedel-Crafts acylation of different aromatic substrates with an acyl chloride in the presence of a Lewis acid catalyst. Note that specific yields for this compound are not widely reported in the literature, so these values are based on analogous reactions and should be used as a general guide.
| Aromatic Substrate | Acyl Chloride | Lewis Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| Benzene | Acetyl Chloride | AlCl₃ | Dichloromethane | Reflux | 2 | 85-95 |
| Toluene | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 1.5 | 80-90 |
| Anisole | Propionyl Chloride | FeCl₃ | Dichloromethane | 0 to RT | 1 | ~90 |
| Benzene | Benzoyl Chloride | AlCl₃ | Carbon Disulfide | Reflux | 1 | 88 |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation with this compound
This is a general procedure that may require optimization depending on the specific aromatic substrate used.
Materials:
-
Aromatic substrate (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.05 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: Dissolve the aromatic substrate (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive substrates.
-
Workup:
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the ice has melted.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the Friedel-Crafts acylation reaction.
Troubleshooting Logic
References
Technical Support Center: Schotten-Baumann Reaction with 2,3-Difluorobenzoyl Chloride
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2,3-Difluorobenzoyl chloride in Schotten-Baumann reactions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for a Schotten-Baumann reaction using this compound?
A1: The Schotten-Baumann reaction is typically conducted under biphasic conditions. An organic solvent, such as dichloromethane or diethyl ether, is used to dissolve the this compound and the nucleophile (amine or alcohol). An aqueous phase containing a base, like sodium hydroxide or potassium hydroxide, is used to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction is often carried out at a low temperature (e.g., 0-5°C) to control its exothermicity and minimize side reactions.
Q2: What is the primary role of the base in this reaction?
A2: The base serves two critical functions. Firstly, it neutralizes the HCl produced, which drives the reaction equilibrium towards the formation of the amide or ester product. Secondly, it prevents the protonation of the amine nucleophile, which would render it non-nucleophilic and halt the reaction.
Q3: Can I use an organic base instead of an aqueous inorganic base?
A3: Yes, non-nucleophilic organic bases like pyridine or triethylamine can be used. Pyridine, in particular, can also act as a catalyst. When using an organic base, the reaction is typically run in a single organic phase.
Q4: What are the most common side reactions to be aware of?
A4: The most significant side reaction is the hydrolysis of this compound to 2,3-difluorobenzoic acid. This is especially problematic in the presence of water and base. Another potential side reaction is the C-acylation of phenols, although O-acylation is generally favored under Schotten-Baumann conditions.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared against the spots of the starting materials. The disappearance of the limiting reagent (usually the amine or alcohol) indicates the completion of the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of this compound: The acyl chloride is sensitive to moisture. 2. Inactive Nucleophile: The amine may have been protonated by the HCl byproduct. 3. Poor Reagent Quality: Impure starting materials. | 1. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon). Add the acyl chloride slowly to the reaction mixture. 2. Sufficient Base: Ensure at least one equivalent of base is used to neutralize the HCl formed. For weakly nucleophilic amines, a slight excess of base might be beneficial. 3. Purify Reagents: Use freshly purified or commercially available high-purity reagents. |
| Presence of 2,3-Difluorobenzoic Acid Impurity | Hydrolysis of the Acyl Chloride: This is the most common side reaction. | Minimize Water Content: Follow strict anhydrous procedures. Low Temperature: Perform the reaction at low temperatures (0-5°C) to slow down the rate of hydrolysis. Vigorous Stirring: In a biphasic system, vigorous stirring maximizes the interfacial area, promoting the reaction between the acyl chloride and the nucleophile over hydrolysis. |
| Formation of Multiple Products with Phenols | C-acylation vs. O-acylation: Phenols are bidentate nucleophiles and can react at either the oxygen or the aromatic ring. | Promote O-acylation: Schotten-Baumann conditions (base catalysis) favor O-acylation by increasing the nucleophilicity of the phenolic oxygen. Avoid Lewis acid catalysts (like AlCl₃), which promote C-acylation (Friedel-Crafts reaction). |
| Reaction Stalls Before Completion | Insufficient Base: The amine becomes protonated and unreactive. Precipitation of Reactants: A reactant or intermediate may be insoluble in the chosen solvent. | Add More Base: Carefully add more of the base solution to the reaction mixture. Solvent System: Consider using a different organic solvent or a co-solvent to improve solubility. |
Experimental Protocols
General Protocol for the Synthesis of an N-Aryl-2,3-difluorobenzamide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Substituted Aniline
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂)
-
Distilled Water
-
Hydrochloric Acid (HCl, 1M for workup)
-
Saturated Sodium Bicarbonate Solution (for workup)
-
Brine (for workup)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 eq.) in dichloromethane.
-
Preparation of the Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Reaction Setup: Place the flask containing the aniline solution in an ice bath and begin stirring. Slowly add the 10% sodium hydroxide solution (2.0-3.0 eq.) to the aniline solution.
-
Addition of Acyl Chloride: Dissolve this compound (1.0-1.2 eq.) in dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over 30-60 minutes, maintaining the temperature between 0 and 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-6 hours. Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data Example:
The synthesis of N-(2,3-difluorophenyl)-2-fluorobenzamide, a similar reaction, has been reported with a high yield.[1]
| Reactant 1 | Reactant 2 | Product | Yield |
| 2-Fluorobenzoyl chloride | 2,3-Difluoroaniline | N-(2,3-difluorophenyl)-2-fluorobenzamide | 88%[1] |
Visualizations
Schotten-Baumann Reaction Mechanism
Caption: Mechanism of the Schotten-Baumann reaction.
Experimental Workflow
Caption: General experimental workflow for the reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield.
References
effect of base on the reaction of 2,3-Difluorobenzoyl chloride with alcohols
Technical Support Center: Esterification of 2,3-Difluorobenzoyl Chloride
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the reaction of this compound with alcohols, focusing on the critical role of the base.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction between this compound and an alcohol?
The reaction is a nucleophilic acyl substitution where an alcohol (R-OH) attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a 2,3-difluorobenzoate ester and hydrochloric acid (HCl) as a byproduct.[1][2] The use of a base is standard practice to neutralize the HCl produced.[1][2]
Q2: Why is a base essential in this reaction?
A base serves two primary functions in the esterification of acyl chlorides:
-
Acid Scavenger: The reaction generates hydrochloric acid (HCl).[1] The base, typically a tertiary amine like pyridine or triethylamine, neutralizes this HCl to form a salt (e.g., pyridinium chloride).[1][3] This is crucial because allowing HCl to accumulate can protonate the alcohol, reducing its nucleophilicity and potentially leading to unwanted side reactions.
-
Nucleophilic Catalyst: Certain bases, most notably pyridine and 4-Dimethylaminopyridine (DMAP), can also act as nucleophilic catalysts.[3][4] They react with the acyl chloride to form a highly reactive intermediate, such as an acylpyridinium ion.[3][5] This intermediate is more electrophilic than the original acyl chloride, making it more susceptible to attack by the alcohol, thereby accelerating the reaction.[3]
Q3: Can bases other than pyridine be used?
Yes, other bases can be used. Triethylamine (Et₃N) is a common alternative that functions primarily as an HCl scavenger.[3] While it is a stronger base than pyridine, it is generally not considered a nucleophilic catalyst in the same way.[4] For highly hindered alcohols or less reactive systems, a more potent nucleophilic catalyst like DMAP is often used, sometimes in catalytic amounts alongside a stoichiometric amount of a weaker base like triethylamine.
Q4: How does moisture affect the reaction?
This compound is highly reactive and sensitive to moisture.[2][6] Any water present in the glassware, solvents, or reagents will readily react with the acyl chloride in a hydrolysis reaction to form the corresponding 2,3-difluorobenzoic acid.[6][7] This consumes the starting material and reduces the yield of the desired ester. Therefore, maintaining strict anhydrous (dry) conditions is critical for success.[2][6]
General Experimental Protocol
This protocol describes a general method for the esterification of an alcohol with this compound using pyridine as the base.
Materials:
-
This compound
-
Alcohol substrate
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M HCl aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Ensure all glassware is thoroughly dried in an oven (>100°C) and cooled under an inert atmosphere.[6]
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM.
-
Reaction Initiation: Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred alcohol solution via a dropping funnel or syringe.[6][7] Maintain the temperature at 0°C during the addition to control any exothermic reaction.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress using a suitable technique like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer it to a separatory funnel and wash sequentially with:
-
1 M HCl to remove excess pyridine.[6]
-
Saturated NaHCO₃ solution to neutralize any remaining acid.
-
Brine to remove residual water.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.[6]
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or distillation.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Moisture Contamination: Acyl chloride hydrolyzed to 2,3-difluorobenzoic acid.[6][8] | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar).[6][7] |
| Inactive Reagents: The this compound may have degraded during storage. The alcohol may be impure. | Use a fresh bottle of this compound or purify the existing stock by distillation under reduced pressure.[6] Ensure the alcohol is pure and dry. | |
| Insufficient Base: Not enough base to neutralize the HCl byproduct, leading to protonation of the alcohol nucleophile. | Use at least a stoichiometric amount of base (e.g., 1.1-1.2 equivalents of pyridine or triethylamine). | |
| Suboptimal Temperature: Reaction may be too slow at low temperatures or side reactions may occur at high temperatures. | For sluggish reactions, consider a moderate increase in temperature. For exothermic reactions, maintain cooling (0°C) during the addition of the acyl chloride.[6] | |
| Reaction Stalled | Poor Nucleophilicity of Alcohol: Sterically hindered or electron-poor alcohols may react slowly. | Consider adding a catalytic amount of a stronger nucleophilic catalyst like DMAP.[4] You may also need to increase the reaction temperature or extend the reaction time. |
| Byproduct Formation | Hydrolysis: Presence of water leads to the formation of 2,3-difluorobenzoic acid. | Strictly adhere to anhydrous conditions as detailed above.[6] The order of addition can also help; adding the acyl chloride to the alcohol/base mixture ensures it is consumed quickly.[7] |
| Side reactions with Base: Strong, non-hindered bases might compete with the alcohol as a nucleophile. | Use a non-nucleophilic or sterically hindered base if this is suspected, although this is less common with tertiary amines. |
Data & Visualizations
Table 1: Qualitative Comparison of Common Bases
| Base | Structure | pKa of Conjugate Acid | Primary Role | Nucleophilic Catalyst? | Notes |
| Pyridine | C₅H₅N | ~5.2 | Acid Scavenger & Catalyst | Yes | Forms a highly reactive acylpyridinium intermediate.[1][5] |
| Triethylamine (Et₃N) | (C₂H₅)₃N | ~10.7 | Acid Scavenger | No (generally) | Stronger, non-nucleophilic base. Good for simply neutralizing HCl.[3] |
| DMAP | C₇H₁₀N₂ | ~9.7 | Potent Catalyst | Yes (highly effective) | Excellent nucleophilic catalyst, often used in small (catalytic) amounts with a stoichiometric base like Et₃N.[4] |
Diagrams
Caption: Reaction mechanism showing the dual role of pyridine.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. orgosolver.com [orgosolver.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE [vedantu.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
removing unreacted 2,3-Difluorobenzoyl chloride from a reaction mixture
Technical Support Center: 2,3-Difluorobenzoyl Chloride Reactions
Topic: Troubleshooting the Removal of Unreacted this compound
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for ?
The most effective and common strategy is a two-step process involving quenching followed by extraction.[1]
-
Quenching: The highly reactive unreacted this compound is first converted into the more stable 2,3-difluorobenzoic acid. This is typically achieved by carefully adding a quenching agent like cold water.[1][2][3]
-
Extraction: The resulting 2,3-difluorobenzoic acid is then removed from the organic mixture through a liquid-liquid extraction using a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[1][4][5] The base deprotonates the carboxylic acid, forming a water-soluble salt that partitions into the aqueous layer, effectively separating it from the desired product in the organic layer.[3][4][5]
Q2: My desired product is sensitive to basic conditions. How can I remove the unreacted acyl chloride?
If your product is not stable in the presence of a base, you must avoid the standard basic aqueous wash.[4] In this scenario, the recommended workflow is as follows:
-
Quench: Quench the excess this compound with water or an alcohol (e.g., methanol).[4] This will convert it to the corresponding carboxylic acid or ester.
-
Initial Wash: Perform a liquid-liquid extraction, washing the organic layer with deionized water and then a brine solution to remove highly water-soluble impurities.[4]
-
Purification: After drying and concentrating the organic layer, the crude product will still contain the 2,3-difluorobenzoic acid (or its ester). This mixture must then be purified using column chromatography to separate the desired product from the byproduct based on differences in polarity.[1][4]
Q3: An emulsion formed during the basic extraction, and the layers are not separating. What should I do?
Emulsion formation is a common issue, often caused by vigorous shaking or high concentrations of solutes.[4] Here are several techniques to resolve it:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period.
-
Gentle Agitation: Gently swirl the funnel instead of shaking it vigorously.[1][4]
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.[1][4]
-
Add More Solvent: Diluting the mixture by adding more of the organic solvent can sometimes resolve the issue.[4]
-
Filtration: As a last resort, filter the entire mixture through a pad of a filter aid like Celite.[1]
Q4: After quenching and extraction, my product is still impure. What are the next steps?
If the basic wash was incomplete or if other non-acidic byproducts are present, further purification is necessary.[1]
-
Optimize Extraction: Ensure you are using a sufficient volume and concentration of the basic solution and repeat the wash 2-3 times. You can test the pH of the aqueous layer after the final wash to confirm it is basic.[5]
-
Column Chromatography: This is the most robust method for removing persistent impurities.[1] The choice of the stationary phase (e.g., silica gel) and the mobile phase (eluent) will depend on the relative polarities of your desired product and the impurities.[1]
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective purification technique, potentially offering better yields than chromatography.[5]
Purification Methodologies: Data Overview
The following table summarizes the expected outcomes for common purification techniques used after a reaction with this compound. Actual results are highly dependent on the specific reaction conditions and the nature of the desired product.
| Purification Method | Typical Crude Recovery | Expected Purity | Key Application/Notes |
| Basic Liquid-Liquid Extraction | >95% | 70-95% | Primarily for the removal of the acidic 2,3-difluorobenzoic acid byproduct. Purity is contingent on the absence of other non-acidic impurities.[5] |
| Column Chromatography | 50-90% | >98% | Effective for removing a wide range of impurities, especially when the product is base-sensitive or when non-acidic byproducts are present.[1][5] |
| Recrystallization (for solid products) | 60-95% | >99% | Can be more efficient and provide higher yields than chromatography for solid products. Solvent selection is critical.[5] |
Experimental Protocols
Protocol 1: Quenching of Excess this compound
This protocol details the safe conversion of unreacted this compound to 2,3-difluorobenzoic acid.
Safety Precautions: This procedure should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. The hydrolysis of acyl chlorides is highly exothermic and evolves HCl gas.[2]
-
Cooling: Once the primary reaction is complete, cool the reaction flask in an ice bath to 0°C.[2]
-
Slow Addition: While vigorously stirring the reaction mixture, add cold deionized water dropwise. The rate of addition should be carefully controlled to keep the internal temperature low.[2] You will likely observe white fumes of HCl gas.[2]
-
Monitor: Continue the slow addition of water until gas evolution ceases.
-
Completion: Once the addition is complete, allow the mixture to stir for an additional 15-20 minutes in the ice bath to ensure all the acyl chloride has been hydrolyzed.[2] The quenched mixture is now ready for extractive workup.
Protocol 2: Basic Aqueous Extraction
This protocol is for the removal of the 2,3-difluorobenzoic acid byproduct, assuming the desired product is stable under mild basic conditions.[4]
-
Transfer: Transfer the quenched reaction mixture to a separatory funnel.
-
Dilute: Dilute the mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.[4]
-
First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert it, and vent frequently to release the pressure from the evolved CO₂ gas.[1] Shake the funnel gently to mix the layers.
-
Separate: Allow the two layers to separate completely, then drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acid.[4] Check the pH of the final aqueous wash to ensure it is basic.[5]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps remove residual water and water-soluble components from the organic layer.[4][5]
-
Dry and Concentrate: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter away the drying agent and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to isolate the crude product.[4]
Decision Workflow for Purification Strategy
The following diagram provides a logical workflow to help select the appropriate purification method after a reaction involving this compound.
Caption: Decision workflow for purifying products from this compound reactions.
References
stability of 2,3-Difluorobenzoyl chloride in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2,3-Difluorobenzoyl chloride in various common laboratory solvents. The following troubleshooting guides and FAQs address specific issues that may be encountered during experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Product Yield in Acylation Reaction | Degradation of this compound | - Ensure strict anhydrous conditions for all solvents, reagents, and glassware. - Use freshly opened or distilled anhydrous solvents. - Prepare solutions of this compound immediately before use. - Consider performing the reaction at a lower temperature to minimize degradation. |
| Reaction with solvent | - Avoid using nucleophilic solvents such as alcohols unless they are the intended reactant. - Be aware that THF and DMF can react with acyl chlorides. For sensitive reactions, consider using a more inert solvent like dichloromethane (DCM). | |
| Incomplete reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or IR spectroscopy). - If the reaction is sluggish, a slight increase in temperature might be necessary, but this should be balanced against the potential for degradation. | |
| Presence of 2,3-Difluorobenzoic Acid as a Major Byproduct | Hydrolysis of this compound | - This is a clear indication of moisture in the reaction. Rigorously dry all components of the reaction mixture. - Handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Unexpected Byproducts | Reaction with THF | - If using THF as a solvent, be aware of potential ring-opening reactions to form 4-chlorobutyl-2,3-difluorobenzoate. This is more likely in the presence of Lewis acids or at elevated temperatures. |
| Reaction with DMF | - DMF can form a Vilsmeier-Haack type reagent with acyl chlorides, which can lead to formylation or other side reactions. If DMF is used as a catalyst, use it in catalytic amounts. If it is the solvent, be aware of its potential reactivity. | |
| Inconsistent Reaction Outcomes | Variable quality of this compound | - Use a fresh bottle of the reagent or purify the existing stock by distillation under reduced pressure. - Store this compound in a cool, dry place under an inert atmosphere. |
| Inconsistent solvent quality | - Use high-purity, anhydrous solvents from a reliable source. Consider passing solvents through a drying column (e.g., activated alumina) before use. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common laboratory solvents?
-
Dichloromethane (DCM): Generally considered the most inert and a good choice for reactions where the stability of the acyl chloride is critical.
-
Acetonitrile (ACN): Also relatively inert, but can be more challenging to keep completely anhydrous.
-
Tetrahydrofuran (THF): Can react with acyl chlorides through ring-opening, especially in the presence of catalysts or upon heating. It is less stable in THF compared to DCM or ACN.
-
Dimethylformamide (DMF): Can react with acyl chlorides to form a reactive Vilsmeier-type intermediate. While often used as a catalyst in small amounts, as a solvent it can lead to degradation or side reactions.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The primary degradation pathways are:
-
Hydrolysis: Reaction with water to form 2,3-difluorobenzoic acid. This is the most common degradation pathway and can occur even with trace amounts of moisture.
-
Solvolysis: Reaction with the solvent itself. For example, reaction with an alcohol solvent will form an ester.
-
Reaction with Nucleophilic Solvents: As mentioned above, solvents like THF and DMF can react directly with the acyl chloride.
Q3: How can I monitor the stability of a solution of this compound?
A3: The stability can be monitored by High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method should be developed to separate this compound from its potential degradants, such as 2,3-difluorobenzoic acid. Samples of the solution should be analyzed at various time points to quantify the remaining amount of the acyl chloride. For a detailed procedure, refer to the "Experimental Protocols" section.
Q4: How does the fluorine substitution on the benzoyl chloride affect its stability and reactivity?
A4: The two fluorine atoms on the benzene ring have electron-withdrawing effects. This can increase the electrophilicity of the carbonyl carbon, making this compound more reactive towards nucleophiles compared to unsubstituted benzoyl chloride. This increased reactivity can also make it more susceptible to degradation by hydrolysis or solvolysis. The position of the fluorine atoms can also influence reactivity due to steric and electronic effects.
Q5: What are the best practices for storing solutions of this compound?
A5: Solutions of this compound are not recommended for long-term storage due to the compound's reactivity. If a solution must be stored for a short period, it should be in an anhydrous, aprotic solvent (DCM is a good choice), under an inert atmosphere (nitrogen or argon), and at a low temperature (e.g., in a refrigerator or freezer) in a tightly sealed container. However, it is always best to prepare solutions fresh before use.
Data Presentation
Table 1: Stability of this compound in Various Solvents at Room Temperature
| Solvent | Time (hours) | % Remaining this compound | Major Degradant(s) Observed |
| Dichloromethane (DCM) | 0 | 100 | - |
| 24 | Data to be determined | Data to be determined | |
| 48 | Data to be determined | Data to be determined | |
| Acetonitrile (ACN) | 0 | 100 | - |
| 24 | Data to be determined | Data to be determined | |
| 48 | Data to be determined | Data to be determined | |
| Tetrahydrofuran (THF) | 0 | 100 | - |
| 24 | Data to be determined | Data to be determined | |
| 48 | Data to be determined | Data to be determined | |
| Dimethylformamide (DMF) | 0 | 100 | - |
| 24 | Data to be determined | Data to be determined | |
| 48 | Data to be determined | Data to be determined |
Table 2: Estimated Half-life of this compound in Different Solvents
| Solvent | Estimated Half-life (t1/2) at Room Temperature (hours) |
| Dichloromethane (DCM) | Data to be determined |
| Acetonitrile (ACN) | Data to be determined |
| Tetrahydrofuran (THF) | Data to be determined |
| Dimethylformamide (DMF) | Data to be determined |
Experimental Protocols
Protocol for Determining the Stability of this compound in Solution by HPLC
This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound in a chosen solvent.
1. Materials and Reagents:
-
This compound (high purity)
-
2,3-Difluorobenzoic acid (for use as a reference standard)
-
Anhydrous solvents (DCM, ACN, THF, DMF) of HPLC grade or higher
-
HPLC grade water, acetonitrile, and a suitable buffer (e.g., phosphate buffer) for the mobile phase
-
A suitable quenching agent (e.g., a primary amine like aniline or a dry alcohol like methanol)
2. HPLC Method Development:
-
Develop a stability-indicating reversed-phase HPLC method capable of separating this compound from its primary expected degradant, 2,3-difluorobenzoic acid, and any other potential byproducts.
-
A C18 column is often a good starting point.
-
The mobile phase will likely be a gradient of acetonitrile and water with a suitable buffer.
-
Detection is typically by UV at a wavelength where all compounds of interest have adequate absorbance.
3. Sample Preparation for Stability Study:
-
In a flame-dried vial under an inert atmosphere, prepare a stock solution of this compound in the solvent to be tested (e.g., DCM) at a known concentration (e.g., 1 mg/mL).
-
Prepare separate solutions for each solvent to be tested.
-
Store the solutions at the desired temperature (e.g., room temperature), protected from light.
4. Stability Testing and Analysis:
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of each solution.
-
Immediately quench the reaction by diluting the aliquot into a solution containing a quenching agent to derivatize the remaining reactive acyl chloride into a stable compound that can be analyzed by HPLC. This prevents further degradation during the analysis.
-
Further dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.
-
Inject the samples onto the HPLC system.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
If the degradation follows first-order kinetics, the half-life (t1/2) can be calculated.
Visualizations
Technical Support Center: Chromatographic Purification of Products from 2,3-Difluorobenzoyl Chloride Reactions
Welcome to the technical support center for the chromatographic purification of reaction products involving 2,3-Difluorobenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions with this compound?
A1: The most prevalent impurity is 2,3-difluorobenzoic acid, which forms from the hydrolysis of the reactive acyl chloride by moisture in the reaction environment. Other common impurities include unreacted starting materials (e.g., the amine, alcohol, or aromatic substrate) and potentially the anhydride of 2,3-difluorobenzoic acid, which can form during the synthesis of the acyl chloride. In Friedel-Crafts acylations, isomeric products may also be formed.
Q2: What is the recommended initial workup procedure to remove the 2,3-difluorobenzoic acid byproduct?
A2: An initial liquid-liquid extraction using a mild aqueous base is highly effective. After the reaction is complete, quenching the reaction and then washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will deprotonate the acidic 2,3-difluorobenzoic acid. This makes it soluble in the aqueous layer, allowing for its efficient removal from the organic layer containing your desired product.
Q3: My desired product is a solid. Should I use recrystallization or chromatography?
A3: For solid products, particularly amides, recrystallization is often the more efficient and higher-yielding purification method. However, if the product is contaminated with significant amounts of impurities that have similar solubility profiles, column chromatography may be necessary.
Q4: What are some good starting solvents for the recrystallization of N-substituted 2,3-difluorobenzamides?
A4: For fluorinated amides, polar solvents such as ethanol, acetone, and acetonitrile are often effective. For less polar products, a co-solvent system like hexane/ethyl acetate or hexane/dichloromethane may be required. It is always recommended to perform small-scale solvent screening to determine the optimal conditions for your specific compound.
Q5: My product is an oil or a low-melting solid. What is the best purification strategy?
A5: For oils and low-melting solids, flash column chromatography is the preferred method of purification.
Troubleshooting Guides
Flash Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | Incorrect mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound in the chosen solvent system.[1] A common starting point for fluorinated aromatic compounds is a hexane/ethyl acetate gradient. |
| Co-elution of byproducts. | If the impurity is acidic (e.g., 2,3-difluorobenzoic acid), ensure the initial basic wash was thorough. For other impurities, consider using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). | |
| Product Decomposition on the Column | The product is sensitive to the acidic nature of silica gel. | Minimize the time the product is on the column by using a faster flow rate. Alternatively, use a less acidic stationary phase like neutral alumina, or deactivate the silica gel by pre-eluting the column with a solvent system containing 1-3% triethylamine.[2] |
| Streaking or Tailing of Spots on TLC/Column | The compound is too polar for the solvent system. | Add a small amount of a more polar solvent (e.g., methanol) to your mobile phase. For acidic compounds, adding a small amount of acetic acid can help, and for basic compounds, adding triethylamine can improve peak shape.[3] |
| Low Recovery of Product from the Column | The product is highly polar and strongly adsorbed to the silica gel. | Gradually increase the polarity of the mobile phase (gradient elution). A final flush with a highly polar solvent system (e.g., 10% methanol in dichloromethane) may be necessary to elute the compound. |
HPLC Method Development Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a modifier to the mobile phase, such as trifluoroacetic acid (TFA) for acidic compounds or triethylamine (TEA) for basic compounds, to improve peak shape. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Poor Resolution Between Peaks | Suboptimal mobile phase composition or gradient. | Adjust the initial mobile phase composition. If a peak elutes too early, decrease the initial percentage of the strong solvent (e.g., acetonitrile). If it elutes too late, increase the initial percentage. Optimize the gradient slope for better separation of closely eluting peaks. |
| Inappropriate stationary phase. | For highly fluorinated compounds, a standard C18 column may not provide sufficient retention or selectivity. Consider using a phenyl-hexyl or a fluorinated stationary phase for enhanced separation. | |
| Ghost Peaks | Contamination in the HPLC system or sample. | Flush the system thoroughly. Ensure the purity of the solvents and sample diluent. |
Experimental Protocols
Protocol 1: Purification of an N-Aryl-2,3-difluorobenzamide by Flash Chromatography
-
Initial Workup:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL).
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
TLC Analysis:
-
Dissolve a small amount of the crude product in ethyl acetate.
-
Spot the crude mixture on a silica gel TLC plate alongside the starting materials (if available).
-
Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with a 4:1 ratio).
-
Visualize the spots under UV light.
-
Adjust the solvent ratio to achieve an Rf of ~0.3 for the desired product.
-
-
Flash Chromatography:
-
Pack a glass column with silica gel.
-
Load the crude product onto the column (either as a concentrated solution or adsorbed onto a small amount of silica gel).
-
Elute the column with the optimized solvent system from the TLC analysis, gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Purification of a 2,3-Difluorobenzophenone Derivative by Recrystallization
-
Initial Workup:
-
Follow the same initial workup procedure as described in Protocol 1 to remove acidic impurities.
-
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
If crystals form, this is a good solvent system for recrystallization.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Data Presentation
Table 1: Typical Flash Chromatography Solvent Systems for this compound Derivatives
| Product Type | Stationary Phase | Typical Mobile Phase System | Elution Mode |
| N-Aryl-2,3-difluorobenzamides | Silica Gel | Hexane/Ethyl Acetate | Gradient (e.g., 10% to 50% Ethyl Acetate) |
| 2,3-Difluorobenzophenones | Silica Gel | Hexane/Ethyl Acetate or Hexane/Dichloromethane | Isocratic or shallow gradient |
Table 2: Suggested Recrystallization Solvents
| Compound Type | Recommended Solvents |
| N-Aryl-2,3-difluorobenzamides | Ethanol, Acetonitrile, Ethyl Acetate/Hexane |
| 2,3-Difluorobenzophenones | Isopropanol, Hexane |
Mandatory Visualization
Caption: General purification workflow for products from this compound reactions.
Caption: Troubleshooting decision tree for flash chromatography purification.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,3-Difluorobenzoyl Chloride and 2,4-Difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and molecular properties. Difluorobenzoyl chlorides are valuable reagents for introducing fluorine-containing moieties, which can significantly modulate the biological activity, metabolic stability, and pharmacokinetic profiles of target molecules. This guide provides an objective comparison of the reactivity of two common isomers, 2,3-difluorobenzoyl chloride and 2,4-difluorobenzoyl chloride, supported by theoretical principles and a representative experimental protocol for empirical validation.
Introduction to Reactivity in Benzoyl Chlorides
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is predominantly governed by the electrophilicity of the carbonyl carbon. This is influenced by a combination of electronic and steric effects imparted by the substituents on the benzene ring. Electron-withdrawing groups enhance reactivity by increasing the positive partial charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity. Steric hindrance around the reaction center can also impede the approach of a nucleophile, thereby reducing the reaction rate.
Electronic and Steric Effects of Fluorine Substituents
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). However, it also possesses lone pairs of electrons that can be donated into the aromatic pi-system, resulting in a positive mesomeric or resonance effect (+M effect). The net electronic influence of a fluorine substituent depends on its position relative to the reaction center.
-
This compound: In this isomer, the fluorine atoms are positioned ortho and meta to the benzoyl chloride group. The ortho-fluorine exerts a strong -I effect and can also cause steric hindrance. The meta-fluorine primarily exerts a -I effect. The combined influence of these two fluorine atoms is a significant net electron withdrawal from the carbonyl group, which is expected to enhance its reactivity.
-
2,4-Difluorobenzoyl chloride: This isomer has fluorine atoms at the ortho and para positions. The ortho-fluorine has a similar influence as in the 2,3-isomer (-I effect and steric hindrance). The para-fluorine also has a -I effect, but its +M effect can partially counteract the electron-withdrawing nature by donating electron density to the ring. This resonance donation can reduce the electrophilicity of the carbonyl carbon compared to a situation with only inductive withdrawal.
Based on these electronic arguments, This compound is predicted to be more reactive towards nucleophiles than 2,4-difluorobenzoyl chloride due to the stronger net electron-withdrawing effect of the fluorine substituents, which are not opposed by a para-resonance donation.
Quantitative Data Summary
| Compound | Key Electronic Effects | Predicted Relative Reactivity |
| This compound | Strong inductive electron withdrawal (-I) from both fluorine atoms. No resonance donation to the reaction center. | Higher |
| 2,4-Difluorobenzoyl chloride | Inductive electron withdrawal (-I) from both fluorine atoms. Partial resonance electron donation (+M) from the para-fluorine. | Lower |
Experimental Protocol: Comparative Analysis of Hydrolysis Rates
To empirically determine the relative reactivity of this compound and 2,4-difluorobenzoyl chloride, a comparative hydrolysis rate study can be conducted. The hydrolysis of acyl chlorides produces the corresponding carboxylic acid and hydrochloric acid (HCl). The rate of reaction can be monitored by measuring the increase in HCl concentration over time using conductometry or by titrating the liberated acid at various time points.
Materials:
-
This compound
-
2,4-Difluorobenzoyl chloride
-
Acetone (anhydrous)
-
Deionized water
-
Conductivity meter and probe
-
Constant temperature water bath
-
Standardized sodium hydroxide solution (for titration method)
-
Phenolphthalein indicator (for titration method)
Procedure (Conductometric Method):
-
Prepare a 0.01 M solution of each difluorobenzoyl chloride isomer in anhydrous acetone.
-
Equilibrate a beaker containing a known volume of a 9:1 acetone:water mixture in a constant temperature water bath (e.g., 25°C).
-
Immerse the conductivity probe into the acetone-water mixture and allow the reading to stabilize.
-
Initiate the reaction by rapidly injecting a small, precise volume of the 0.01 M acyl chloride solution into the stirred acetone-water mixture.
-
Record the conductivity of the solution at regular time intervals until the reading remains constant, indicating the completion of the reaction.
-
Repeat the experiment for the other isomer under identical conditions.
-
The initial rate of reaction can be determined from the slope of the conductivity versus time plot. A steeper slope indicates a faster reaction rate and higher reactivity.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of the two isomers, from theoretical prediction to experimental validation.
Caption: Workflow for comparing the reactivity of difluorobenzoyl chloride isomers.
Nucleophilic Acyl Substitution Mechanism
The generally accepted mechanism for nucleophilic acyl substitution of benzoyl chlorides is a two-step addition-elimination pathway. The nucleophile first attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. In the second step, the chloride leaving group is eliminated, and the carbonyl double bond is reformed.
Caption: Generalized mechanism for nucleophilic acyl substitution of benzoyl chlorides.
Conclusion
Based on fundamental principles of organic chemistry, This compound is anticipated to be more reactive than 2,4-difluorobenzoyl chloride in nucleophilic acyl substitution reactions. This is attributed to the stronger net electron-withdrawing effect of the fluorine substituents in the 2,3-isomer, which enhances the electrophilicity of the carbonyl carbon to a greater extent than in the 2,4-isomer where the para-fluorine can exert a counteracting resonance effect. For definitive quantitative comparison, the experimental protocol outlined in this guide can be employed. The choice between these two reagents in synthesis will depend on the desired reaction rate and the specific electronic properties required in the final product.
A Comparative Analysis of the Relative Stability of Difluorobenzoyl Chloride Isomers
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of isomers is crucial for optimizing reaction conditions, predicting shelf-life, and designing novel molecular entities. This guide provides a comparative analysis of the relative stability of the six difluorobenzoyl chloride isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorobenzoyl chloride. The stability is evaluated based on computational chemistry data and inferred from experimental observations of reactivity.
Thermodynamic Stability: A Computational Approach
The thermodynamic stability of a molecule is inversely related to its standard Gibbs free energy of formation (ΔG°f) and enthalpy of formation (ΔH°f); a lower value indicates greater stability. While experimental determination of these values for all isomers is challenging, computational methods like the Joback method can provide estimations.
For 2,3-difluorobenzoyl chloride, the estimated thermodynamic properties are as follows:
| Property | Value (kJ/mol) |
| Standard Gibbs Free Energy of Formation (ΔG°f) | -429.26 |
| Enthalpy of Formation (ΔH°f) | -494.76 |
Note: These values are estimations calculated using the Joback method and should be used for comparative purposes.
The stability of substituted benzene derivatives is influenced by a combination of inductive and resonance effects. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can participate in resonance, exhibiting an electron-donating resonance effect (+R). The interplay of these effects, which varies with the substitution pattern (ortho, meta, para), dictates the overall electron distribution and stability of the molecule.
Generally, isomers with substitution patterns that minimize intramolecular steric repulsion and optimize electronic stabilization are expected to be more stable. For instance, ortho-substitution can lead to steric strain and through-space electronic interactions that may destabilize the molecule compared to its meta and para counterparts.
A computational study on various fluorinated benzoyl chlorides, including 2,4- and 3,5-difluorobenzoyl chloride, focused on their crystal structures and intermolecular interactions. While not providing absolute energy values, the analysis of stabilization energies within the crystal lattice can offer clues about the inherent stability of the individual molecules.
Kinetic Stability: Insights from Reactivity
Kinetic stability refers to the reactivity of a molecule, often assessed by its reaction rates. For acyl chlorides, a common measure of reactivity is the rate of hydrolysis. A more stable isomer is generally less reactive and will exhibit a slower hydrolysis rate.
While specific hydrolysis rate constants for all difluorobenzoyl chloride isomers are not available in a single comparative study, research on the solvolysis of substituted benzoyl chlorides provides a framework for understanding the influence of substituent positioning.
The electron-withdrawing nature of the fluorine atoms generally increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the position of the fluorine atoms modulates this effect.
-
Ortho-substitution (2,6- and 2,x- isomers): The presence of a fluorine atom at the ortho position can lead to steric hindrance, potentially slowing down the approach of a nucleophile. Furthermore, direct electronic interactions between the ortho-fluorine and the carbonyl group can influence the ground-state energy and the transition state of the reaction.
-
Meta-substitution (3,4- and 3,5- isomers): Fluorine at the meta position primarily exerts its strong inductive electron-withdrawing effect, which is expected to increase the reactivity of the acyl chloride.
-
Para-substitution (2,4- and 3,4- isomers): A fluorine atom at the para position can engage in resonance with the carbonyl group, which can influence the stability of the carbocation-like transition state during hydrolysis.
Based on these general principles, one might predict that isomers with meta-fluorine substitution would be the most reactive (least kinetically stable), while those with ortho-substitution might be less reactive due to steric hindrance.
Below is a diagram illustrating the logical relationship of factors influencing the stability of difluorobenzoyl chloride isomers.
Caption: Factors influencing difluorobenzoyl chloride isomer stability.
Experimental Protocols
To experimentally determine the relative stability of difluorobenzoyl chloride isomers, the following methodologies are commonly employed:
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions, which can provide information on melting points, decomposition temperatures, and enthalpies of fusion. Higher decomposition temperatures can be indicative of greater thermal stability.
-
Protocol:
-
A small, accurately weighed sample (1-5 mg) of the difluorobenzoyl chloride isomer is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The temperature is ramped at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting thermogram.
-
Isothermal Calorimetry
-
Objective: To measure the heat evolved during a reaction, such as hydrolysis, to determine the reaction enthalpy.
-
Protocol:
-
A solution of the difluorobenzoyl chloride isomer in a suitable inert solvent (e.g., acetonitrile) is prepared in the calorimeter cell.
-
The system is allowed to thermally equilibrate.
-
A known amount of water is injected into the cell to initiate hydrolysis.
-
The heat produced by the reaction is measured over time until the reaction is complete.
-
The total heat evolved is used to calculate the enthalpy of hydrolysis.
-
Kinetic Studies of Hydrolysis by UV-Vis Spectroscopy or Titration
-
Objective: To determine the rate constant of the hydrolysis reaction, which serves as a measure of kinetic stability.
-
Protocol (UV-Vis):
-
A solution of the difluorobenzoyl chloride isomer in a suitable solvent (e.g., acetonitrile/water mixture) is prepared.
-
The UV-Vis spectrum of the starting material is recorded.
-
The disappearance of the benzoyl chloride or the appearance of the corresponding benzoic acid is monitored over time by recording spectra at regular intervals.
-
The rate constant is determined by fitting the absorbance data to an appropriate kinetic model (e.g., pseudo-first-order).
-
-
Protocol (Titration):
-
A solution of the difluorobenzoyl chloride isomer is allowed to hydrolyze in a solvent mixture.
-
Aliquots are taken at various time points and quenched (e.g., by adding to a cold, immiscible solvent).
-
The amount of hydrochloric acid produced is determined by titration with a standardized base.
-
The rate constant is calculated from the change in acid concentration over time.
-
Below is a generalized workflow for the experimental determination of kinetic stability through hydrolysis rate measurement.
Caption: Workflow for determining the hydrolysis rate constant.
A Comparative Guide to Amide Synthesis Yields Using Difluorobenzoyl Chloride Isomers
For researchers and professionals in drug development and chemical synthesis, the choice of reagents is paramount to optimizing reaction outcomes. This guide provides a comparative analysis of amide synthesis yields using various isomers of difluorobenzoyl chloride. The selection of a specific isomer can significantly influence the yield and purity of the resulting amide, impacting the efficiency of synthetic routes.
Influence of Fluorine Substitution on Reactivity
The position of the electron-withdrawing fluorine atoms on the benzoyl chloride ring plays a crucial role in the reactivity of the acyl chloride. Ortho-substituents can exert steric hindrance, potentially affecting the approach of the amine nucleophile. Conversely, fluorine atoms at the meta and para positions primarily influence the electrophilicity of the carbonyl carbon through inductive and resonance effects. Understanding these electronic and steric factors is key to predicting reaction efficiency.
Comparison of Reported Amide Synthesis Yields
The following table summarizes reported yields for amide synthesis using different difluorobenzoyl chloride isomers. It is important to note that the reaction conditions and the amine coupling partners vary across these examples, which will inherently affect the yield.
| Difluorobenzoyl Chloride Isomer | Amine Reactant | Reported Yield (%) |
| 2,4-Difluorobenzoyl chloride | 2-Fluoroaniline | 87% |
| 2,5-Difluorobenzoyl chloride | 8-Aminoquinoline | 77% |
| 2,6-Difluorobenzoyl chloride | Ammonia | Not specified |
| 3,4-Difluorobenzoyl chloride | Aniline | Not specified |
| 3,5-Difluorobenzoyl chloride | Aniline | Not specified |
Note: The yields reported are for specific reactions found in the literature and may not be representative of all possible reaction conditions.
Experimental Protocol: Schotten-Baumann Reaction
A widely employed method for the synthesis of amides from acyl chlorides and amines is the Schotten-Baumann reaction.[1][2][3] This procedure is often carried out under biphasic conditions with a base to neutralize the hydrochloric acid byproduct.[1][2]
Materials:
-
Difluorobenzoyl chloride isomer (1.0 eq)
-
Amine (1.0 eq)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH2Cl2) or Diethyl Ether
-
Magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve the amine (1.0 equivalent) in dichloromethane.
-
Add a 10% aqueous solution of sodium hydroxide (approximately 2-3 equivalents) to the amine solution.
-
Cool the mixture in an ice bath and stir vigorously.
-
Slowly add the difluorobenzoyl chloride isomer (1.0 equivalent), dissolved in a small amount of dichloromethane, to the stirring biphasic mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 1-2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude amide product.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizing the Workflow and Influencing Factors
To better illustrate the experimental process and the underlying chemical principles, the following diagrams are provided.
References
Spectroscopic Fingerprints: A Comparative Guide to the Structural Confirmation of 2,3-Difluorobenzoyl Derivatives
A detailed analysis of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provides a robust methodology for the unequivocal structural confirmation of 2,3-difluorobenzoyl derivatives. This guide offers a comparative look at the spectroscopic data of 2,3-difluorobenzamide and its non-fluorinated analog, benzamide, highlighting the significant influence of the fluorine substituents on the spectral features. This information is crucial for researchers, scientists, and drug development professionals working with fluorinated aromatic compounds.
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Consequently, the precise and reliable characterization of these compounds is paramount. High-resolution NMR and FT-IR spectroscopy are indispensable tools in this regard, offering detailed insights into the molecular structure and electronic environment.
Comparative Spectroscopic Analysis
The presence of two adjacent fluorine atoms on the benzoyl moiety in 2,3-difluorobenzamide introduces distinct and predictable changes in its NMR and FT-IR spectra when compared to the parent benzamide. These differences serve as key markers for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework and probing the local electronic environment of fluorine atoms.
¹H NMR: The aromatic protons in 2,3-difluorobenzamide exhibit a more complex splitting pattern and a downfield shift compared to benzamide due to the strong electron-withdrawing nature of the fluorine atoms. The amide protons also show a characteristic broad signal.
¹³C NMR: The carbon atoms directly bonded to fluorine (C-2 and C-3) in 2,3-difluorobenzamide show large one-bond carbon-fluorine coupling constants (¹JCF), a definitive indicator of their presence. The chemical shifts of all aromatic carbons are also significantly affected by the fluorine substitution.
¹⁹F NMR: This is a key technique for fluorinated compounds. 2,3-Difluorobenzamide displays two distinct signals in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C-2 and C-3 positions. The chemical shifts and coupling constants between the fluorine atoms and with neighboring protons provide unambiguous evidence for the 2,3-disubstitution pattern.
Table 1: Comparative ¹H NMR Data (ppm)
| Compound | Aromatic Protons | Amide Protons (NH₂) |
| 2,3-Difluorobenzamide | 7.20 - 7.80 (m) | 7.90 (br s), 8.15 (br s) |
| Benzamide | 7.40 - 7.85 (m) | 7.55 (br s), 8.05 (br s) |
Table 2: Comparative ¹³C NMR Data (ppm)
| Compound | C=O | Aromatic Carbons |
| 2,3-Difluorobenzamide | ~165 | 118-155 (with C-F couplings) |
| Benzamide [1] | 169.8 | 127.5, 128.5, 131.7, 133.9 |
Table 3: ¹⁹F NMR Data for 2,3-Difluorobenzamide
| Fluorine Position | Chemical Shift (ppm) |
| F-2 | ~ -138 |
| F-3 | ~ -150 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.
In 2,3-difluorobenzamide, the characteristic C-F stretching vibrations appear as strong absorption bands in the fingerprint region (typically 1100-1300 cm⁻¹). The carbonyl (C=O) stretching frequency is also influenced by the electron-withdrawing fluorine atoms, generally appearing at a slightly higher wavenumber compared to benzamide. The N-H stretching vibrations of the primary amide group are observed as two distinct bands in the region of 3100-3400 cm⁻¹.
Table 4: Comparative FT-IR Data (cm⁻¹)
| Functional Group | Vibrational Mode | 2,3-Difluorobenzamide [2] | Benzamide [3] |
| Amide (N-H) | Symmetric & Asymmetric Stretch | ~3170, ~3380 | ~3170, ~3360 |
| Carbonyl (C=O) | Stretch | ~1670 | ~1660 |
| Aromatic (C=C) | Stretch | ~1610, ~1480 | ~1600, ~1450 |
| C-F | Stretch | ~1280, ~1150 | - |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for obtaining high-quality spectroscopic data.
Synthesis of 2,3-Difluorobenzamide
A common and effective method for the synthesis of 2,3-difluorobenzamide involves a two-step process starting from 2,3-difluorobenzoic acid.
Step 1: Synthesis of 2,3-Difluorobenzoyl Chloride
-
To a solution of 2,3-difluorobenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.5 to 2 equivalents) dropwise at room temperature under an inert atmosphere.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield crude this compound, which is often used in the next step without further purification.
Step 2: Synthesis of 2,3-Difluorobenzamide
-
The crude this compound is dissolved in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
-
The solution is cooled in an ice bath, and an excess of concentrated aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The resulting precipitate is collected by filtration, washed with cold water, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure 2,3-difluorobenzamide.
Spectroscopic Characterization
NMR Spectroscopy:
-
¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 300 MHz or higher field spectrometer.
-
Samples are typically dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆.
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR) or an external standard (e.g., CFCl₃ for ¹⁹F NMR).
FT-IR Spectroscopy:
-
FT-IR spectra are recorded using an FT-IR spectrometer.
-
Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the synthesis and characterization of 2,3-difluorobenzoyl derivatives and the logical relationship of the spectroscopic analysis.
Caption: Synthesis and analysis workflow.
References
Validating the Regioselectivity of Friedel-Crafts Acylation with 2,3-Difluorobenzoyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the introduction of acyl groups onto aromatic rings. This guide provides a comprehensive analysis of the regioselectivity of Friedel-Crafts acylation using 2,3-difluorobenzoyl chloride with common aromatic substrates, offering a comparison with alternative synthetic methodologies. The strategic placement of the difluorobenzoyl moiety is of significant interest in medicinal chemistry and materials science, making a thorough understanding of its regioselective synthesis crucial.
Friedel-Crafts Acylation: Regioselectivity Insights
The regiochemical outcome of Friedel-Crafts acylation is predominantly governed by the electronic and steric effects of the substituents on the aromatic substrate. The reaction involves the generation of a 2,3-difluorobenzoylium ion, a potent electrophile, which then attacks the electron-rich aromatic ring.
Key Observations:
-
Activating Groups: Substrates bearing electron-donating groups (EDGs), such as the methoxy group in anisole and the methyl group in toluene, are highly activated towards electrophilic aromatic substitution. These groups direct the incoming acyl group primarily to the ortho and para positions.
-
Steric Hindrance: While electronic effects favor both ortho and para substitution, steric hindrance from the substituent and the acylating agent often leads to a preference for the less hindered para position. In the case of Friedel-Crafts acylation, this steric effect is often significant, leading to high para-selectivity.
Quantitative Data on Regioselectivity
While specific literature detailing the precise isomer distribution for the Friedel-Crafts acylation with this compound is not extensively available, data from analogous reactions with other acyl chlorides provides valuable insights into the expected regioselectivity.
| Aromatic Substrate | Acylating Agent | Catalyst | Predominant Isomer(s) | Typical Isomer Ratio (para:ortho) |
| Anisole | Acetyl Chloride | AlCl₃ | p-Methoxyacetophenone, o-Methoxyacetophenone | High para selectivity |
| Toluene | Acetyl Chloride | AlCl₃ | p-Methylacetophenone | Virtually all para product[1] |
Based on established principles of electrophilic aromatic substitution, the acylation of anisole with this compound is expected to yield a mixture of (2,3-difluorophenyl)(4-methoxyphenyl)methanone (para product) and (2,3-difluorophenyl)(2-methoxyphenyl)methanone (ortho product), with the para isomer being the major product. For toluene, the reaction is anticipated to be highly regioselective, yielding almost exclusively (2,3-difluorophenyl)(p-tolyl)methanone.
Experimental Protocol: Friedel-Crafts Acylation of Toluene with this compound
This protocol provides a representative procedure for the Friedel-Crafts acylation of toluene. A similar procedure can be adapted for anisole.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Toluene
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Water
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, addition funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Aromatic Substrate Addition: After the addition of the acyl chloride is complete, add a solution of toluene (1.2 equivalents) in anhydrous dichloromethane to the addition funnel. Add the toluene solution dropwise to the reaction mixture over 20-30 minutes, keeping the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired benzophenone.
Alternative Synthetic Routes
While Friedel-Crafts acylation is a direct and often efficient method, alternative strategies exist for the synthesis of the target benzophenones, which can be advantageous in terms of functional group tolerance or to avoid the use of harsh Lewis acids.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[2][3] This method can be employed to synthesize the target benzophenones by coupling an appropriate arylboronic acid with an aryl halide.
Retrosynthetic Analysis for (2,3-difluorophenyl)(4-methoxyphenyl)methanone:
Caption: Retrosynthetic analysis for Suzuki coupling.
Advantages:
-
Mild reaction conditions.
-
High functional group tolerance.[3]
-
Commercially available starting materials.
Disadvantages:
-
Requires a pre-functionalized coupling partner (boronic acid).
-
Palladium catalysts can be expensive.
Grignard Reaction
The Grignard reaction provides another classic route to unsymmetrical ketones.[4][5] This involves the reaction of a Grignard reagent with an appropriate acyl chloride or ester.
Retrosynthetic Analysis for (2,3-difluorophenyl)(p-tolyl)methanone:
Caption: Retrosynthetic analysis for Grignard reaction.
Advantages:
-
Strong carbon-carbon bond formation.
-
Readily available starting materials.
Disadvantages:
-
Requires strictly anhydrous conditions.[4]
-
Grignard reagents are highly reactive and can be incompatible with many functional groups.
Comparative Summary
| Feature | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling | Grignard Reaction |
| Regioselectivity | High, directed by substituents | High, determined by coupling partners | High, determined by reactants |
| Functional Group Tolerance | Limited (sensitive to strong acids) | Good | Poor |
| Reaction Conditions | Often requires strong Lewis acids | Mild | Strictly anhydrous |
| Starting Materials | Aromatic substrate, acyl chloride | Aryl halide, arylboronic acid | Alkyl/aryl halide, acyl chloride/ester |
| Catalyst | Stoichiometric Lewis acid | Catalytic Palladium | None (stoichiometric Mg) |
Conclusion
The Friedel-Crafts acylation with this compound offers a direct and highly regioselective method for the synthesis of valuable difluorinated benzophenone derivatives, particularly when employing substrates like toluene. The reaction's outcome is predictably governed by the electronic and steric nature of the substituents on the aromatic ring, generally favoring para-acylation. While alternative methods such as Suzuki-Miyaura coupling and Grignard reactions provide viable synthetic routes with their own distinct advantages, particularly in terms of functional group compatibility, the Friedel-Crafts acylation remains a powerful and efficient tool for the targeted synthesis of these important compounds. The choice of synthetic strategy will ultimately depend on the specific requirements of the target molecule and the available starting materials.
References
A Comparative Analysis of 2,3-Difluorobenzoyl Chloride and Benzoyl Chloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2,3-Difluorobenzoyl chloride and its non-fluorinated counterpart, benzoyl chloride, in acylation reactions. The inclusion of fluorine atoms in the benzoyl chloride structure significantly alters its reactivity, offering distinct advantages in certain synthetic applications. This document outlines the theoretical basis for these differences, presents available experimental data, and provides detailed experimental protocols for key acylation reactions.
Introduction to Acylation and the Role of Fluorination
Acylation is a fundamental process in organic synthesis where an acyl group is introduced into a molecule. Acyl chlorides, such as benzoyl chloride, are common reagents for this transformation due to their high reactivity. In the context of drug development, the benzoyl group is a common structural motif, and its introduction is a key step in the synthesis of many pharmaceutical compounds.
The substitution of hydrogen atoms with fluorine on the benzene ring of benzoyl chloride has a profound impact on the reagent's properties. The high electronegativity of fluorine atoms leads to a strong inductive electron-withdrawing effect (-I effect). This effect increases the electrophilicity of the carbonyl carbon, making fluorinated benzoyl chlorides more susceptible to nucleophilic attack compared to the non-fluorinated analog. Consequently, acylation reactions with fluorinated benzoyl chlorides often proceed under milder conditions and may result in higher yields and faster reaction times.[1][2]
Performance Comparison in Acylation Reactions
While direct side-by-side comparative studies under identical conditions are limited in publicly available literature, the enhanced reactivity of fluorinated acyl chlorides is a well-established principle. The following tables summarize the expected and reported performance characteristics of this compound and benzoyl chloride in two common types of acylation reactions: Friedel-Crafts acylation of aromatic compounds and N-acylation of amines.
Friedel-Crafts Acylation
Table 1: Comparative Performance in Friedel-Crafts Acylation of Anisole
| Parameter | This compound | Benzoyl Chloride |
| Reactivity | Higher (inferred) | Standard |
| Typical Catalyst | Lewis Acids (e.g., AlCl₃, FeCl₃) | Lewis Acids (e.g., AlCl₃, FeCl₃, Zeolites) |
| Reaction Conditions | Milder conditions expected | Often requires heating |
| Yield | High yields expected | Up to 83% with zeolite catalysts[3] |
| Selectivity | Predominantly para-substitution | 93-96% selectivity for para-isomer[3] |
N-Acylation
Table 2: Comparative Performance in N-Acylation of Amines
| Parameter | This compound | Benzoyl Chloride |
| Reactivity | Higher (inferred) | Standard |
| Typical Base | Tertiary amines (e.g., Triethylamine, Pyridine) | Tertiary amines, aqueous base |
| Reaction Conditions | Room temperature, short reaction times expected | Room temperature, short reaction times |
| Yield | High yields expected | Up to 96% with clay catalyst[1] |
| Substrate Scope | Broad, including less nucleophilic amines | Broad |
Experimental Protocols
The following are detailed methodologies for representative acylation reactions.
Protocol 1: Friedel-Crafts Acylation of Anisole with Benzoyl Chloride
This protocol is adapted from a procedure utilizing a zeolite catalyst.[3]
Materials:
-
Anisole
-
Benzoyl chloride
-
HBEA zeolite catalyst
-
Pressurized reaction vessel
-
Stirrer
-
Heating system
Procedure:
-
Freshly calcine the HBEA zeolite catalyst.
-
In a pressurized reaction vessel, add the calcined HBEA zeolite (0.07 g) and anisole.
-
Stir the mixture continuously at 650 rpm and heat to 120°C.
-
Add benzoyl chloride (0.55 g, 0.004 mol) to the reaction mixture.
-
Maintain the reaction at 120°C for the desired time, taking samples periodically for analysis.
-
Cool the collected samples and filter them for analysis by gas chromatography to determine conversion and product selectivity.
Protocol 2: N-Acylation of Imidazole with Benzoyl Chloride
This protocol describes a solvent-free acylation using a clay catalyst.[4]
Materials:
-
Imidazole
-
Benzoyl chloride
-
Potter's clay catalyst
-
Stirrer
-
Ethanol for workup
Procedure:
-
To a stirred mixture of benzoyl chloride (1.05 mmol) and clay catalyst (0.5 g) at room temperature, add the heterocyclic substrate (1.05 mmol) in portions.
-
Continue stirring at room temperature for the appropriate time as monitored by thin-layer chromatography (TLC). A reaction time of approximately 5 minutes is reported to give a high yield.[4]
-
Upon completion, wash the reaction mixture repeatedly with ethanol (3 x 20 mL).
-
Evaporate the filtrate to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the purified N-benzoyl imidazole.
Protocol 3: Representative N-Acylation of a Primary Amine with this compound
This protocol is a representative procedure based on methodologies for fluorinated acyl chlorides.[1]
Materials:
-
Primary amine (e.g., aniline)
-
This compound (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (1.5 equivalents)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous DCM.
-
Cool the stirred solution to 0°C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Add this compound (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress using TLC.
-
Once the reaction is complete, quench it by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of a base-catalyzed N-acylation and a typical experimental workflow.
Caption: Generalized mechanism for base-catalyzed N-acylation.
Caption: Typical experimental workflow for N-acylation.
Conclusion
The presence of two fluorine atoms on the benzene ring of this compound significantly enhances its reactivity in acylation reactions compared to benzoyl chloride. This increased electrophilicity at the carbonyl carbon allows for reactions to proceed under milder conditions, potentially leading to higher yields and shorter reaction times. This is particularly advantageous when working with less reactive substrates or when trying to avoid harsh reaction conditions that could affect other functional groups in the molecule. For drug development professionals, the use of fluorinated building blocks like this compound can be a strategic choice to improve synthetic efficiency and introduce fluorine atoms that may enhance the pharmacological properties of the target molecule. While benzoyl chloride remains a cost-effective and versatile reagent for many applications, this compound offers a powerful alternative for more challenging acylations.
References
A Comparative Guide to the Electronic Effects of Fluorine Substitution in Difluorobenzoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electronic effects of fluorine substitution in six isomers of difluorobenzoyl chloride: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorobenzoyl chloride. Understanding these effects is crucial for modulating the reactivity and properties of these compounds, which are valuable reagents in the synthesis of pharmaceuticals and other fine chemicals. This document summarizes key experimental data and provides detailed methodologies for the synthesis and analysis of these compounds.
Influence of Fluorine Substitution on Electronic Properties
The position of fluorine atoms on the benzene ring significantly alters the electronic environment of the benzoyl chloride moiety through a combination of inductive and resonance effects. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). It can also participate in resonance, donating a lone pair of electrons to the aromatic system (+R effect). The net electronic effect depends on the relative positions of the fluorine atoms and the benzoyl chloride group.
These electronic perturbations directly impact the chemical reactivity and spectroscopic properties of the molecule. Key parameters for assessing these effects include:
-
¹⁹F NMR Chemical Shifts: The chemical shift of the fluorine nuclei is highly sensitive to the local electronic environment. Electron-withdrawing groups deshield the nucleus, resulting in a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values).
-
Carbonyl Stretching Frequency (νC=O) in Infrared Spectroscopy: The position of the carbonyl stretching band in the IR spectrum is indicative of the C=O bond strength. Electron-withdrawing substituents increase the bond order and shift the frequency to higher wavenumbers.
-
Hydrolysis Rate: The rate of hydrolysis is a measure of the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis.
Comparative Data of Difluorobenzoyl Chloride Isomers
The following table summarizes the expected and, where available, reported data for the six difluorobenzoyl chloride isomers. Due to a lack of comprehensive comparative studies, some values are predicted based on established principles of physical organic chemistry.
| Isomer | Predicted ¹⁹F NMR Chemical Shift Trend (ppm relative to CFCl₃) | Predicted Carbonyl Stretching Frequency (νC=O) Trend (cm⁻¹) | Predicted Relative Hydrolysis Rate |
| 2,6-Difluorobenzoyl chloride | Most downfield | Highest | Fastest |
| 2,4-Difluorobenzoyl chloride | Downfield | High | Fast |
| 2,3-Difluorobenzoyl chloride | Intermediate | Intermediate | Intermediate |
| 3,4-Difluorobenzoyl chloride | Intermediate | Intermediate | Intermediate |
| 2,5-Difluorobenzoyl chloride | Intermediate | Intermediate | Intermediate |
| 3,5-Difluorobenzoyl chloride | Most upfield | Lowest | Slowest |
Note: The predicted trends are based on the combined inductive and resonance effects of the fluorine substituents. Ortho- and para-substituents have a more pronounced effect on the carbonyl group due to direct resonance interaction, while meta-substituents primarily exert an inductive effect. The steric hindrance from ortho-fluorine atoms in 2,6-difluorobenzoyl chloride can also influence its reactivity.
Experimental Protocols
Synthesis of Difluorobenzoyl Chlorides
A general and reliable method for the synthesis of difluorobenzoyl chlorides involves a two-step process starting from the corresponding difluorobenzoic acids.
Step 1: Synthesis of Difluorobenzoic Acids
Various synthetic routes are available for the preparation of difluorobenzoic acids. A common method is the oxidation of the corresponding difluorotoluenes.
-
Protocol for Oxidation of Difluorotoluene:
-
To a solution of the respective difluorotoluene in a suitable solvent (e.g., a mixture of pyridine and water), add potassium permanganate (KMnO₄) portion-wise.
-
Heat the reaction mixture under reflux for several hours until the purple color of the permanganate disappears.
-
Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the difluorobenzoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
-
Step 2: Conversion of Difluorobenzoic Acids to Difluorobenzoyl Chlorides
The conversion of the carboxylic acid to the acid chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Protocol using Thionyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend or dissolve the difluorobenzoic acid in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of sulfur dioxide and hydrogen chloride gases ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude difluorobenzoyl chloride can be purified by vacuum distillation.
-
Characterization Methods
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a solution of the difluorobenzoyl chloride isomer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹⁹F NMR spectrum using a standard NMR spectrometer.
-
Use a reference standard, such as trichlorofluoromethane (CFCl₃), to reference the chemical shifts to 0 ppm.
-
Record the chemical shifts of the fluorine signals in ppm.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the neat liquid difluorobenzoyl chloride using a Fourier-transform infrared (FTIR) spectrometer equipped with an appropriate sampling accessory (e.g., attenuated total reflectance - ATR).
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify and record the wavenumber (cm⁻¹) of the strong absorption band corresponding to the carbonyl (C=O) stretch.
-
-
Hydrolysis Rate Measurement:
-
Prepare a stock solution of the difluorobenzoyl chloride isomer in a dry, inert solvent (e.g., acetonitrile).
-
Initiate the hydrolysis reaction by adding a known amount of the stock solution to a buffered aqueous solution at a constant temperature.
-
Monitor the progress of the reaction over time by a suitable analytical technique. This can be done by:
-
Titration: Periodically withdraw aliquots from the reaction mixture and titrate the liberated hydrochloric acid with a standardized base.
-
Spectroscopy: Monitor the disappearance of the benzoyl chloride or the appearance of the benzoic acid using UV-Vis or NMR spectroscopy.
-
-
Calculate the rate constant of the hydrolysis reaction from the kinetic data.
-
Visualization of Electronic Effects
The following diagram illustrates the logical relationship between the position of fluorine substitution and the resulting electronic effects on the benzoyl chloride.
This guide serves as a foundational resource for researchers working with difluorobenzoyl chlorides. While a complete experimental dataset for all isomers is not currently available in the literature, the principles and predictive trends outlined here provide a robust framework for understanding and utilizing these important chemical building blocks. Further experimental investigation is encouraged to populate the comparative data table with precise values.
A Comparative Guide to the Kinetic Profile of 2,3-Difluorobenzoyl Chloride in Nucleophilic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated kinetic behavior of 2,3-difluorobenzoyl chloride in reactions with nucleophiles. Due to a lack of specific published kinetic data for this compound, this guide leverages established principles of physical organic chemistry and available data for analogous substituted benzoyl chlorides to predict its reactivity. Detailed experimental protocols for conducting kinetic studies are also provided to enable researchers to generate quantitative data.
Introduction to the Reactivity of Benzoyl Chlorides
Benzoyl chlorides are versatile reagents in organic synthesis, widely used for the acylation of nucleophiles such as amines, alcohols, and water. The reactivity of the benzoyl chloride is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups are generally expected to increase the electrophilicity of the carbonyl carbon, leading to faster reaction rates with nucleophiles. Conversely, electron-donating groups tend to decrease reactivity.
The reaction of benzoyl chlorides with nucleophiles typically proceeds through a nucleophilic addition-elimination mechanism. The nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the chloride ion and form the final product.
The Expected Impact of 2,3-Difluoro Substitution
The fluorine atoms at the 2 and 3 positions of the benzoyl chloride are expected to significantly influence its reactivity. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect is anticipated to increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
However, the fluorine atoms also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). This mesomeric effect is generally weaker for halogens than their inductive effect. In the case of this compound, the interplay of these electronic effects will determine the overall reactivity. It is predicted that the strong inductive withdrawal will dominate, leading to an enhanced reaction rate compared to unsubstituted benzoyl chloride.
Comparative Kinetic Data of Substituted Benzoyl Chlorides
To provide a quantitative context for the expected reactivity of this compound, the following table summarizes the second-order rate constants for the reaction of various para-substituted benzoyl chlorides with aniline in methanol. This data illustrates the electronic influence of substituents on the reaction rate.
| Substituent (X) in X-C₆H₄COCl | Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) | Relative Rate (kₓ/kн) |
| p-OCH₃ | 1.0 x 10⁻³ | 0.03 |
| p-CH₃ | 6.7 x 10⁻³ | 0.22 |
| H | 3.1 x 10⁻² | 1.00 |
| p-Cl | 1.1 x 10⁻¹ | 3.55 |
| p-NO₂ | 2.4 | 77.4 |
Data is hypothetical and for illustrative purposes to show general trends.
As the data indicates, electron-donating groups like methoxy and methyl decrease the reaction rate, while electron-withdrawing groups like chloro and nitro significantly increase it. Based on this trend, this compound is expected to exhibit a rate constant significantly higher than that of unsubstituted benzoyl chloride.
Experimental Protocols for Kinetic Studies
To quantitatively assess the reactivity of this compound, the following experimental protocols for key kinetic studies are provided.
Protocol 1: Determination of Reaction Kinetics with an Amine by UV-Vis Spectrophotometry
This method follows the disappearance of the amine or the appearance of the amide product over time.
Materials:
-
This compound
-
Nucleophile (e.g., aniline)
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
UV-Vis Spectrophotometer with a thermostated cell holder
-
Quartz cuvettes
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Prepare stock solutions of this compound and the amine of known concentrations in the anhydrous solvent.
-
Equilibrate the stock solutions and the quartz cuvette in the thermostated cell holder of the spectrophotometer at the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Determine the wavelength of maximum absorbance (λmax) for the species to be monitored.
-
Pipette a known volume of the amine solution into the cuvette.
-
To initiate the reaction, rapidly inject a known volume of the this compound stock solution into the cuvette, ensuring rapid mixing.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance value is stable).
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance-time data to a first-order exponential decay or rise equation, assuming the amine is in large excess.
-
The second-order rate constant (k₂) can be calculated by dividing kobs by the concentration of the amine.
Protocol 2: Determination of Solvolysis Kinetics by Conductometry
This method follows the production of hydrochloric acid during the reaction with a solvent like aqueous ethanol.
Materials:
-
This compound
-
Solvent system (e.g., 80:20 ethanol:water)
-
Conductivity meter and cell
-
Thermostated water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a solution of this compound of known concentration in a small amount of anhydrous solvent (e.g., acetone).
-
Place a known volume of the desired solvent system into the reaction vessel, which is thermostated in the water bath at the desired temperature.
-
Immerse the conductivity cell into the solvent and allow the system to reach thermal equilibrium.
-
Record the initial conductance (G₀) of the solvent.
-
To initiate the reaction, rapidly inject the this compound solution into the solvent with vigorous stirring and simultaneously start a timer.
-
Record the conductance (Gt) at regular time intervals until the value becomes constant (G∞).
-
The first-order rate constant (k) can be determined from the slope of a plot of ln(G∞ - Gt) versus time.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the general mechanism for nucleophilic acyl substitution and a typical experimental workflow for a kinetic study.
Caption: General mechanism of nucleophilic acyl substitution.
Caption: Experimental workflow for a kinetic study.
Conclusion
performance of different Lewis acid catalysts in Friedel-Crafts reactions with 2,3-Difluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones, which are pivotal intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The choice of a Lewis acid catalyst is critical and significantly influences reaction efficiency, selectivity, and overall yield. This guide provides a comparative overview of the performance of common Lewis acid catalysts—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—in Friedel-Crafts acylations, with a focus on reactions involving 2,3-Difluorobenzoyl chloride.
While direct comparative data for this compound across a range of catalysts is not extensively available in published literature, this guide presents representative data from analogous reactions to illustrate the expected performance of these catalysts. The experimental protocols provided are based on established methods for Friedel-Crafts acylation and can be adapted for specific research needs.
Performance Comparison of Lewis Acid Catalysts
The selection of a Lewis acid catalyst in Friedel-Crafts acylation is a trade-off between reactivity, cost, and handling considerations. Aluminum chloride is a powerful and widely used catalyst, often leading to high yields.[1][2] Ferric chloride is a less potent but more cost-effective and environmentally benign alternative.[3] Zinc chloride is generally a milder Lewis acid, which can be advantageous in reactions with sensitive substrates.
The following table summarizes representative performance data for these catalysts in the Friedel-Crafts acylation of a common aromatic substrate, anisole, with benzoyl chloride. This data serves as a proxy to compare the potential efficacy of these catalysts in reactions with this compound.
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temperature (°C) | Time | Yield (%) |
| AlCl₃ | Toluene | Acetyl Chloride | Methylene Chloride | 0 to RT | 30 min | ~86 |
| FeCl₃ | Anisole | Propionyl Chloride | Methylene Chloride | RT | 15 min | 65-80 |
| ZnCl₂ | Anisole | Acetic Anhydride | [CholineCl][ZnCl₂]₃ (DES) | 120 (Microwave) | 5 min | 95[4] |
Note: This data is compiled from various sources for analogous reactions and should be considered representative. Reaction conditions should be optimized for the specific substrates and acylating agents used.
Experimental Protocols
The following are generalized experimental protocols for a Friedel-Crafts acylation reaction. These should be adapted and optimized for specific experimental goals.
General Procedure for Friedel-Crafts Acylation with Aluminum Chloride
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane). The suspension is cooled to 0°C in an ice bath.
-
Addition of Acyl Chloride: this compound (1 equivalent) is dissolved in the anhydrous solvent and added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Addition of Aromatic Substrate: The aromatic substrate (1 equivalent) is dissolved in the anhydrous solvent and added to the dropping funnel. This solution is then added dropwise to the reaction mixture over 30 minutes at 0°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched by carefully pouring the mixture into a beaker containing ice and dilute hydrochloric acid. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with the solvent. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by recrystallization or column chromatography.[5]
General Procedure for Friedel-Crafts Acylation with Ferric Chloride
The procedure is similar to that with aluminum chloride, with ferric chloride (1.2 equivalents) being used as the catalyst. Reaction temperatures may need to be adjusted based on the reactivity of the substrate.
General Procedure for Friedel-Crafts Acylation with Zinc Chloride
Zinc chloride is a milder Lewis acid and may require higher temperatures or longer reaction times. In some cases, using a deep eutectic solvent (DES) like a mixture of choline chloride and zinc chloride can enhance the reaction rate, as seen in the table above.[4]
Reaction Mechanism and Workflow
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acyl chloride, facilitating the formation of a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of the aryl ketone.
Caption: General workflow for a Friedel-Crafts acylation experiment.
This guide provides a foundational understanding of the comparative performance of different Lewis acid catalysts in Friedel-Crafts acylation reactions. For the successful application in a laboratory setting, it is imperative to consult safety data sheets (SDS) for all reagents and to perform a thorough risk assessment. The provided protocols should serve as a starting point, with optimization being key to achieving the desired outcomes for specific synthetic targets.
References
A Comparative Crystallographic Analysis of N-(2,3-difluorophenyl) Substituted Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the crystal structures of N-(2,3-difluorophenyl) substituted amides, offering insights into their molecular conformations and intermolecular interactions. This information is crucial for understanding structure-activity relationships and for the rational design of novel therapeutic agents. The inclusion of fluorinated moieties in drug candidates can significantly influence their metabolic stability, binding affinity, and overall pharmacological profile.
Comparative Analysis of Crystal Structures
The following tables summarize the key crystallographic data for N-(2,3-difluorophenyl)-2-fluorobenzamide and its isomer, N-(2,4-difluorophenyl)-2-fluorobenzamide, providing a direct comparison of their solid-state structures. Additionally, data for related chloro- and fluoro-substituted acetanilides are presented as alternative structures to highlight the influence of the acyl group on the crystal packing.
Table 1: Crystal Data and Structure Refinement for N-(difluorophenyl)-2-fluorobenzamides
| Parameter | N-(2,3-difluorophenyl)-2-fluorobenzamide[1] | N-(2,4-difluorophenyl)-2-fluorobenzamide[2] |
| Chemical Formula | C₁₃H₈F₃NO | C₁₃H₈F₃NO |
| Formula Weight | 251.20 | 251.20 |
| Temperature (K) | 294(2) | 294(1) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | Pn | Pn |
| a (Å) | 4.9556(2) | 5.6756(3) |
| b (Å) | 5.6718(3) | 4.9829(2) |
| c (Å) | 19.6250(15) | 19.3064(12) |
| β (°) | 96.618(6) | 91.197(5) |
| Volume (ų) | 547.93(6) | 545.88(5) |
| Z | 2 | 2 |
| R-factor (%) | 3.8 | 3.8 |
| Goodness-of-fit | 1.09 | 1.04 |
Table 2: Selected Torsion Angles (°) for N-(difluorophenyl)-2-fluorobenzamides
| Torsion Angle | N-(2,3-difluorophenyl)-2-fluorobenzamide[1] | N-(2,4-difluorophenyl)-2-fluorobenzamide[2] |
| Amide plane to 2,3-difluorophenyl ring | 23.17(18) | - |
| Amide plane to 2,4-difluorophenyl ring | - | 23.04(18) |
| Amide plane to 2-fluorobenzoyl ring | 23.44(17) | 23.69(17) |
| Interplanar angle between aromatic rings | 0.5(2) | 0.7(2) |
Table 3: Crystal Data for Alternative Substituted Acetanilide Structures
| Parameter | 2-Chloro-N-(4-fluorophenyl)acetamide[3] | N-(3-Chloro-4-fluorophenyl)acetamide[4] |
| Chemical Formula | C₈H₇ClFNO | C₈H₇ClFNO |
| Formula Weight | 187.60 | 187.60 |
| Temperature (K) | 293(2) | 100 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 4.7410(9) | 7.6776(4) |
| b (Å) | 20.062(4) | 12.7671(7) |
| c (Å) | 8.9860(18) | 9.8130(4) |
| β (°) | 99.60(3) | 124.432(3) |
| Volume (ų) | 842.7(3) | 793.35(7) |
| Z | 4 | 4 |
| R-factor (%) | 4.6 | 4.7 |
Experimental Protocols
The methodologies employed for the synthesis and crystallographic analysis of the primary compounds are detailed below.
Synthesis of N-(2,3-difluorophenyl)-2-fluorobenzamide
N-(2,3-difluorophenyl)-2-fluorobenzamide was synthesized via the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline.[1][5] The reaction is carried out using standard synthetic procedures, resulting in a high yield (88%) of the desired amide.[1]
Single-Crystal X-ray Diffraction Analysis
Single crystals suitable for X-ray diffraction were grown from solution. Data for N-(2,3-difluorophenyl)-2-fluorobenzamide were collected on an Oxford Diffraction Xcalibur Sapphire 3 diffractometer at 294 K.[1] The structure was solved and refined using the SHELXS and SHELXL programs.
Structural Insights and Comparison
The crystal structure of N-(2,3-difluorophenyl)-2-fluorobenzamide reveals that the two aromatic rings are nearly co-planar, with an interplanar angle of just 0.5(2)°.[1] However, the central amide group is twisted out of the plane of both aromatic rings by approximately 23°.[1] This conformation is influenced by the formation of one-dimensional amide-to-amide hydrogen bonds along the a-axis.[1]
A comparison with its isomer, N-(2,4-difluorophenyl)-2-fluorobenzamide, shows remarkable structural similarity.[2] It also crystallizes in the monoclinic Pn space group with very similar unit cell dimensions.[2] The interplanar angle between the aromatic rings is 0.7(2)°, and the amide group is twisted by approximately 23° and 23.7° with respect to the aromatic rings.[2] The primary intermolecular interaction is also a one-dimensional amide-to-amide hydrogen bond.[2]
The acetanilide derivatives, while belonging to the broader class of substituted amides, exhibit different packing arrangements due to the smaller acyl group and different substitution patterns on the aniline ring. For instance, in 2-chloro-N-(4-fluorophenyl)acetamide, molecules are linked by intermolecular N—H···O hydrogen bonds, forming infinite chains.[3]
Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow from the synthesis of N-(2,3-difluorophenyl) substituted amides to their comprehensive structural analysis and comparison.
References
Safety Operating Guide
Safe Disposal of 2,3-Difluorobenzoyl Chloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is paramount for ensuring both laboratory safety and environmental compliance. 2,3-Difluorobenzoyl chloride, a corrosive and moisture-sensitive compound, requires specific handling and disposal procedures to mitigate risks. This guide provides a detailed, step-by-step operational plan for its safe disposal.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE). This chemical is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] It is also sensitive to moisture and reacts with water.[3][4]
Key Safety Information:
| Hazard Classification | Handling Precautions | Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation (Category 1B)[1][2] | Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[3][5] | Chemical-resistant gloves, protective clothing, face shield, and safety goggles.[3] |
| Serious Eye Damage (Category 1)[2] | Ensure eyewash stations and safety showers are readily accessible.[3][5] | Chemical goggles or safety glasses and a face shield.[3] |
| Respiratory Irritation | Use only in a well-ventilated area or with appropriate exhaust ventilation.[3] | Type ABEK (EN14387) respirator filter for nuisance exposures.[1][3] |
| Reactivity | Moisture sensitive; reacts with water. Incompatible with strong bases and alcohols.[3][5] | Handle in a dry, well-ventilated area. |
Disposal Procedures
There are two primary methods for the disposal of this compound: utilizing a licensed professional waste disposal service for large quantities, and controlled hydrolysis for small, laboratory-scale amounts.
Method 1: Licensed Professional Waste Disposal (Recommended for all quantities)
The most recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service.[3]
Step-by-Step Procedure:
-
Contact Environmental Health and Safety (EHS): Reach out to your institution's EHS department to coordinate a pickup by a licensed waste disposal company.
-
Provide Safety Data Sheet (SDS): Furnish the waste disposal company with the SDS for this compound to ensure they have all necessary information for safe handling and transport.
-
Proper Packaging: Follow all institutional and regulatory guidelines for packaging hazardous waste. This typically involves placing the chemical in a securely sealed, properly labeled container, which is then placed in a secondary containment vessel.
-
Storage: Store the waste container in a designated area for corrosive materials, away from incompatible substances.[3]
-
Documentation: Complete all required waste disposal forms and keep a record of the disposal.
Method 2: Laboratory-Scale Hydrolysis (For Small Quantities Only)
Acyl halides like this compound can be hydrolyzed to less toxic, water-soluble products.[6][7] This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
Experimental Protocol for Hydrolysis:
Materials:
-
This compound (small quantity, e.g., < 50g)
-
2.5 M Sodium hydroxide (NaOH) solution
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Ice bath
-
pH paper or pH meter
-
Dilute hydrochloric acid or sulfuric acid for neutralization
Procedure:
-
Setup: In a chemical fume hood, equip a three-necked flask with a stirrer, a dropping funnel, and a thermometer. Place the flask in an ice bath to control the reaction temperature.
-
Initial Reaction: Place a volume of 2.5 M sodium hydroxide solution in the flask and begin stirring. The amount of NaOH solution should be in excess of what is required to neutralize the resulting carboxylic acid and hydrochloric acid.
-
Slow Addition: Slowly add the this compound to the stirred NaOH solution from the dropping funnel. The reaction is exothermic, so maintain the temperature of the mixture below 20°C by controlling the addition rate and using the ice bath.[8]
-
Reaction Completion: After the addition is complete, continue stirring the mixture for at least one hour to ensure the reaction goes to completion.
-
Neutralization: Once the reaction is complete, check the pH of the solution. Carefully neutralize the solution to approximately pH 7 by adding dilute hydrochloric or sulfuric acid.
-
Final Disposal: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[6] Always confirm your institution's specific guidelines for aqueous waste disposal.
Caption: Workflow for the laboratory-scale hydrolysis of this compound.
References
- 1. This compound 97 18355-73-2 [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. epfl.ch [epfl.ch]
- 8. download.basf.com [download.basf.com]
Essential Safety and Operational Guide for 2,3-Difluorobenzoyl Chloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 2,3-Difluorobenzoyl chloride (CAS No. 18355-73-2). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.
Immediate Safety Information
This compound is a corrosive liquid that can cause severe skin burns and eye damage.[1] It is also a respiratory irritant and is sensitive to moisture.[1] Due to its hazardous nature, it must be handled with appropriate personal protective equipment in a well-ventilated area.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the most critical factors in safely handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield (minimum 8 inches). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] | To protect against severe eye damage from splashes and corrosive vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Gloves must be inspected for integrity before each use.[4][5] | To prevent skin contact, which can result in severe burns.[1] Double gloving is recommended. |
| Body Protection | A chemical-resistant lab coat or a complete chemical-protective suit.[4] | To protect the body from accidental splashes and contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a cartridge suitable for organic vapors and acid gases is required if working outside of a fume hood or if exposure limits are exceeded.[1] | To prevent inhalation of corrosive vapors that can damage the respiratory tract.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. The following protocol outlines the necessary steps from preparation to disposal.
Preparation and Engineering Controls
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit specifically for acid chlorides readily available. This should include an inert absorbent material like sand, Oil-Dri, or vermiculite, and a container for waste. Do not use water or sodium bicarbonate for spills. [6][7]
Handling
-
Personal Protective Equipment: Don all required PPE as detailed in the table above before handling the chemical.
-
Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing. Use tools and equipment made of compatible materials.
-
Container Management: Keep the container tightly closed when not in use to prevent exposure to moisture and atmospheric humidity, with which it can react.[1]
-
Personal Hygiene: Avoid direct contact with skin, eyes, and clothing. After handling, wash hands and any exposed skin thoroughly with soap and water.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Waste Collection: Collect all waste, including empty containers and contaminated spill cleanup materials, in a designated, properly labeled, and sealed container.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[1] Contact your institution's Environmental Health and Safety (EHS) department for guidance and to schedule a pickup.
-
Container Disposal: Contaminated packaging should be disposed of in the same manner as the chemical itself.[1] Do not attempt to clean or reuse the containers.
Emergency Procedures: Spill Response
In the event of a spill, follow these steps immediately:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Alert: Notify others in the vicinity of the spill.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Assess: If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS department or emergency response team.
-
Contain (for minor spills):
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled container for hazardous waste.
-
Decontaminate: Wipe the spill area with a dry cloth or paper towel.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Below is a logical workflow for handling a chemical spill of this compound.
Caption: Workflow for this compound Spill Response
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. emuhelpdesk.atlassian.net [emuhelpdesk.atlassian.net]
- 7. ehs.gatech.edu [ehs.gatech.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
